molecular formula C27H31NO5 B569915 N-Benzy N,N-Didesmethyl Trimebutine-d5

N-Benzy N,N-Didesmethyl Trimebutine-d5

Cat. No.: B569915
M. Wt: 454.6 g/mol
InChI Key: XPPNVWKMCVDPAT-RPIBLTHZSA-N
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Description

Isotope labelled analog of N-Benzy N,N-Didesmethyl Trimebutine, an intermediate in the preparation of Trimebutine metabolites as potential opioid receptor agonist.>

Properties

IUPAC Name

[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPNVWKMCVDPAT-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a trimebutine metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Chemical Identity and Properties

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an isotope-labeled form of N-Benzyl N,N-Didesmethyl Trimebutine, which serves as an intermediate in the synthesis of trimebutine metabolites.[1] Its primary application is as an internal standard for the quantification of trimebutine and its metabolites in various biological matrices using mass spectrometry-based assays.[2] The incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate measurement without interfering with the chromatographic behavior of the analyte.

Below is a summary of its key chemical and physical properties:

PropertyValue
Chemical Name 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5
Synonyms N-Benzy N,N-Didesmethyl Trimebutine-d5
CAS Number 1246820-31-4
Molecular Formula C₂₇H₂₆D₅NO₅
Molecular Weight 454.57 g/mol
Appearance Colourless Oil[1]
Storage Conditions 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]

Chemical Structure

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is depicted below. The five deuterium atoms are typically located on the phenyl group of the 2-phenylbutyl moiety.

Caption: Chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Synthesis Pathway

While a specific, detailed synthesis protocol for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of trimebutine and its metabolites.[3][4] The process would likely involve the use of a deuterated starting material, such as deuterated phenyl Grignard reagent, to introduce the deuterium atoms onto the phenyl ring of the 2-phenylbutyl moiety.

A generalized workflow for the synthesis is outlined below:

cluster_synthesis Conceptual Synthesis Workflow start Deuterated Phenyl Grignard Reagent (d5-PhMgBr) intermediate1 Reaction with appropriate epoxide or nitrile start->intermediate1 intermediate2 Formation of deuterated 2-amino-2-phenylbutanol backbone intermediate1->intermediate2 intermediate3 Benzylation of the amino group intermediate2->intermediate3 final_step Esterification with 3,4,5-trimethoxybenzoyl chloride intermediate3->final_step product N-Benzyl N,N-Didesmethyl Trimebutine-d5 final_step->product

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocols: Analytical Methods

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is primarily used as an internal standard in analytical methods for the quantification of trimebutine and its metabolites in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting trimebutine and its metabolites from plasma involves liquid-liquid extraction.

Protocol:

  • To 1 mL of plasma sample, add a known concentration of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as the internal standard.

  • Add a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometric Conditions (Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for specific instrumentAnalyte (Trimebutine): e.g., m/z 388.2 -> 165.1Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5): e.g., m/z 459.3 -> [product ion]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Signaling Pathways of Trimebutine

Understanding the mechanism of action of trimebutine provides context for its metabolic studies. Trimebutine's effects on gastrointestinal motility are mediated through its interaction with various receptors and ion channels.

cluster_pathway Trimebutine's Mechanism of Action Trimebutine Trimebutine Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Ion_Channels Ca²⁺ and K⁺ Channels Trimebutine->Ion_Channels GI_Motility Modulation of Gastrointestinal Motility Opioid_Receptors->GI_Motility Pain_Perception Reduced Visceral Hypersensitivity Opioid_Receptors->Pain_Perception Ion_Channels->GI_Motility

Caption: Simplified signaling pathway for Trimebutine's action.

Conclusion

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of trimebutine and its metabolites in biological systems. This technical guide provides a foundational understanding of its chemical properties, a conceptual synthesis pathway, and detailed analytical methodologies, which can be adapted and optimized for specific research needs. The contextual information on trimebutine's mechanism of action further aids in the comprehensive understanding of its physiological effects and metabolic fate.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine derivative. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for analytical applications. This document outlines the synthetic strategy, detailed experimental protocols, and relevant biological context.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its mechanism of action is complex, involving interactions with peripheral mu, kappa, and delta opioid receptors, as well as modulation of gastrointestinal peptide release.[1][2] Trimebutine's effects are mediated through the regulation of ion channels, including L-type calcium channels and potassium channels, which in turn modulates intestinal and colonic motility.[3] The study of Trimebutine's metabolism and pharmacokinetics is crucial for understanding its therapeutic effects and potential drug interactions. Isotopically labeled analogs, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, are instrumental in these investigations, allowing for precise tracking and quantification in biological matrices.

The synthesis of this specific deuterated compound involves a multi-step process, beginning with commercially available starting materials and incorporating the deuterium label at a late stage to ensure efficiency.

Proposed Synthetic Pathway

The synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 can be logically approached in three main stages, starting from 2-amino-2-phenylbutyric acid. The overall strategy is to first construct the core amino alcohol, followed by esterification, and finally, the introduction of the deuterated benzyl group.

Synthesis_Pathway A 2-Amino-2-phenylbutyric acid B 2-Amino-2-phenylbutanol A->B Reduction C N,N-Didesmethyl Trimebutine B->C Esterification with 3,4,5-Trimethoxybenzoyl chloride D N-Benzyl N,N-Didesmethyl Trimebutine-d5 C->D N-Benzylation with Benzyl-d5 bromide

Caption: Proposed synthetic pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Experimental Protocols

The following protocols are based on established chemical transformations for similar molecules. Optimization may be required to achieve desired yields and purity.

Stage 1: Synthesis of 2-Amino-2-phenylbutanol

The reduction of the carboxylic acid functionality of 2-amino-2-phenylbutyric acid to a primary alcohol yields the key intermediate, 2-amino-2-phenylbutanol.

Materials:

  • 2-Amino-2-phenylbutyric acid

  • Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-amino-2-phenylbutyric acid (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (excess, e.g., 2.0-3.0 eq) or a suspension of lithium aluminum hydride (excess, e.g., 1.5-2.0 eq) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess hydride reagent by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution and then more water.

  • Filter the resulting solid (aluminum or boron salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-phenylbutanol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Synthesis of N,N-Didesmethyl Trimebutine (Esterification)

The amino alcohol intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to form the core structure of the target molecule.

Materials:

  • 2-Amino-2-phenylbutanol

  • 3,4,5-Trimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-amino-2-phenylbutanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or DMAP (catalytic amount) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N,N-Didesmethyl Trimebutine.

Stage 3: Synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 (N-Benzylation)

The final step is the selective N-benzylation of the primary amine using deuterated benzyl bromide.

Materials:

  • N,N-Didesmethyl Trimebutine

  • Benzyl-d5 bromide

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or another suitable base

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N,N-Didesmethyl Trimebutine (1.0 eq) in anhydrous acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for a short period (e.g., 15-30 minutes).

  • Add benzyl-d5 bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Data Presentation

Starting Materials and Reagents
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Examples
2-Amino-2-phenylbutyric acid5438-07-3C10H13NO2179.22≥96%Sigma-Aldrich, SCBT, Simson Pharma
3,4,5-Trimethoxybenzoyl chloride4521-61-3C10H11ClO4230.64≥98%Sigma-Aldrich, TCI, SCBT
Benzyl-d5 bromide71258-22-5C7H2D5Br176.07≥98 atom % DCDN Isotopes, LGC Standards, SCBT
Product Specifications
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
N-Benzyl N,N-Didesmethyl Trimebutine-d51246820-31-4C27H26D5NO5454.57Typically ≥98 atom % D

Characterization Data (Predicted)

The following are predicted spectroscopic data based on the structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 and data from related compounds.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 5H, Ar-H of phenyl group), 6.90 (s, 2H, Ar-H of trimethoxybenzoyl group), 4.20 (s, 2H, -OCH₂-), 3.85 (s, 9H, 3 x -OCH₃), 2.50-2.30 (m, 2H, -CH₂-CH₃), 0.90 (t, 3H, -CH₂-CH₃). The signal for the benzylic protons (-N-CH₂-Ar-d5) would be absent or significantly reduced.

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.0 (C=O), 153.0 (Ar-C), 142.0 (Ar-C), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 125.0 (Ar-C), 107.0 (Ar-CH), 70.0 (-OCH₂-), 65.0 (quaternary C), 61.0 (-OCH₃), 56.5 (-OCH₃), 52.0 (-N-CH₂-), 30.0 (-CH₂-), 9.0 (-CH₃). The signals for the deuterated benzyl carbons would be observed as multiplets with reduced intensity due to C-D coupling.

  • Mass Spectrometry (ESI+): m/z 455.2 [M+H]⁺. The mass spectrum would show the molecular ion peak corresponding to the deuterated compound. The fragmentation pattern would be indicative of the structure, with characteristic losses of the trimethoxybenzoyl and benzyl-d5 moieties.[4][5]

Biological Context: Signaling Pathways of Trimebutine

Understanding the biological activity of Trimebutine provides context for the application of its deuterated analogs in research.

Signaling_Pathway cluster_0 Trimebutine Action cluster_1 Cellular Receptors & Channels cluster_2 Cellular Response cluster_3 Physiological Effect Trimebutine Trimebutine Opioid_Receptors μ, κ, δ Opioid Receptors (Peripheral) Trimebutine->Opioid_Receptors Agonist Ca_Channels L-type Ca²⁺ Channels Trimebutine->Ca_Channels Inhibition K_Channels K⁺ Channels Trimebutine->K_Channels Inhibition Peptide_Release Modulation of GI Peptide Release (e.g., Motilin, Gastrin) Opioid_Receptors->Peptide_Release Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx K_Efflux ↓ K⁺ Efflux K_Channels->K_Efflux Motility_Modulation Modulation of Gastrointestinal Motility Peptide_Release->Motility_Modulation Ca_Influx->Motility_Modulation K_Efflux->Motility_Modulation

Caption: Simplified signaling pathways of Trimebutine in the gastrointestinal tract.

Trimebutine exerts its effects through multiple mechanisms. It acts as an agonist on peripheral mu, kappa, and delta opioid receptors, which modulates gastrointestinal motility.[1][2] Additionally, it influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[1] At the cellular level, Trimebutine inhibits L-type Ca²⁺ channels and large-conductance calcium-activated potassium channels (BKCa channels), thereby reducing the influx of extracellular calcium and the efflux of potassium ions.[3] This dual action on ion channels contributes to its ability to normalize bowel function.

Conclusion

The synthesis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a feasible multi-step process that provides a crucial tool for advanced pharmaceutical research. The outlined synthetic route and protocols offer a solid foundation for its preparation in a laboratory setting. The use of this and other isotopically labeled compounds will continue to be vital in elucidating the complex pharmacology of drugs like Trimebutine, ultimately contributing to the development of safer and more effective therapies for gastrointestinal disorders.

References

An In-depth Technical Guide to the Physical Properties of N-Benzyl-N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Benzyl-N,N-didesmethyl Trimebutine-d5, a deuterated analog of a metabolite of Trimebutine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Core Physical and Chemical Data

N-Benzyl-N,N-didesmethyl Trimebutine-d5 is a stable isotope-labeled compound used as an analytical standard and in metabolic research. The deuteration provides a distinct mass signature for use in mass spectrometry-based assays.

PropertyValueSource
Chemical Name 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5[1]
Molecular Formula C₂₇H₂₆D₅NO₅[1]
Molecular Weight 454.57 g/mol [1]
Appearance Colourless Oil[1]
Boiling Point 553.0 ± 39.0 °C at 760 mmHg (Calculated)[2]
Flash Point 288.2 ± 27.1 °C (Calculated)[2]
Storage Conditions 2-8°C Refrigerator[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of N-Benzyl-N,N-didesmethyl Trimebutine-d5 are not publicly available. However, standard methodologies for characterizing similar organic compounds are well-established. The following sections outline the general procedures that would be employed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling point liquid like N-Benzyl-N,N-didesmethyl Trimebutine-d5, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.

Experimental Workflow: Boiling Point Determination

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_analysis Data Analysis A Place sample in a distillation flask B Connect to a vacuum pump and manometer A->B C Insert a thermometer with the bulb below the side arm B->C D Use a heating mantle with a magnetic stirrer C->D E Gradually reduce the pressure to the desired level F Begin heating and stirring E->F G Record the temperature at which a steady stream of distillate is collected F->G H Record the corresponding pressure G->H I Repeat the measurement at several pressures J Use the Clausius-Clapeyron equation or a nomograph to extrapolate the boiling point to atmospheric pressure I->J

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

As N-Benzyl-N,N-didesmethyl Trimebutine-d5 is described as a "Colourless Oil," its melting point is below ambient temperature. The determination would require a cryostat.

Experimental Workflow: Low-Temperature Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement A Load a small amount of the oil into a capillary tube B Place the capillary tube in a melting point apparatus equipped with a cryostat A->B C Cool the sample until it solidifies completely B->C D Slowly heat the sample (e.g., 1-2 °C/min) C->D E Record the temperature at which the first drop of liquid appears (onset of melting) D->E F Record the temperature at which the last solid crystal disappears (completion of melting) E->F

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. It is determined by adding a known amount of the solute to a known amount of a solvent and observing the point of saturation.

Experimental Workflow: Solubility Determination

G cluster_procedure Procedure cluster_analysis Analysis A Add an excess amount of the compound to a known volume of solvent B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium A->B C Separate the undissolved solid by centrifugation or filtration B->C D Withdraw a known volume of the supernatant C->D E Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS) D->E F Express solubility in terms of mass per unit volume (e.g., mg/mL) E->F

Caption: Workflow for Solubility Determination.

Metabolic Pathway of Trimebutine

N-Benzyl-N,N-didesmethyl Trimebutine-d5 is a deuterated analog of a metabolite of Trimebutine. Trimebutine undergoes hepatic first-pass metabolism, primarily through N-demethylation. The main active metabolite is N-monodesmethyltrimebutine (nortrimebutine), which can be further demethylated to N,N-didesmethyltrimebutine.[3]

Metabolic Pathway of Trimebutine

G Trimebutine Trimebutine N_desmethyl N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->N_desmethyl N-demethylation Hydrolysis_products Hydrolysis Products Trimebutine->Hydrolysis_products Ester Hydrolysis NN_didesmethyl N,N-didesmethyltrimebutine N_desmethyl->NN_didesmethyl N-demethylation N_desmethyl->Hydrolysis_products Ester Hydrolysis

Caption: Metabolic Pathway of Trimebutine.

This guide provides the available physical property data for N-Benzyl-N,N-didesmethyl Trimebutine-d5 and outlines standard experimental approaches for their determination. The included diagram illustrates the metabolic context of this compound's parent drug, Trimebutine. This information is intended to support further research and development activities.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trimebutine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document details the multi-target mechanism of action of Trimebutine, a gastrointestinal motility regulator. The specific compound named in the query, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is a deuterated isotopic derivative of a Trimebutine intermediate.[1][2] Such labeled compounds are primarily synthesized for use as internal standards in analytical and pharmacokinetic studies, not for direct therapeutic action.[2][3] Therefore, this guide focuses on the pharmacologically active parent drug, Trimebutine, and its principal active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine), which are responsible for the therapeutic effects.[4][5][6]

Core Mechanism of Action

Trimebutine and its primary metabolite, nor-Trimebutine, exhibit a complex and multimodal mechanism of action, establishing the drug as a unique regulatory agent for gastrointestinal (GI) motility. Unlike simple prokinetic or spasmolytic agents, Trimebutine can normalize intestinal function, either stimulating or inhibiting contractility depending on the physiological state.[4][6] This dual function is attributed to its ability to interact with multiple targets within the enteric nervous system and on gastrointestinal smooth muscle cells. The core mechanisms are twofold: modulation of peripheral opioid receptors and direct blockade of key ion channels.[7][8][9]

Modulation of Peripheral Opioid Receptors

The foundational mechanism of Trimebutine's regulatory effect lies in its action as a weak agonist at peripheral opioid receptors—mu (μ), delta (δ), and kappa (κ)—located on the neurons of the myenteric plexus.[5][7][9]

  • Agonist Activity: Both Trimebutine and nor-Trimebutine bind to all three receptor subtypes, though they display a somewhat higher affinity for the μ-receptor.[10][11][12] Their affinity is considerably lower than that of endogenous ligands or classic opioids like morphine.[11][12]

  • Regulatory Effect: This weak, broad-spectrum agonism allows Trimebutine to modulate the release of key enteric neurotransmitters. It can influence the release of excitatory neurotransmitters like acetylcholine and substance P, as well as inhibitory neurotransmitters such as vasoactive intestinal peptide (VIP) and nitric oxide.[5] This modulation helps normalize the timing and strength of peristaltic waves. For instance, Trimebutine can induce a premature phase III of the migrating motor complex (MMC), a key pattern of intestinal housekeeping contractions during fasting.[7][8][13] This action is mediated by peripheral opioid receptors and contributes to its prokinetic effect.[13]

Blockade of Neuronal and Smooth Muscle Ion Channels

In addition to its receptor-mediated effects, Trimebutine directly modulates the activity of several voltage-gated and calcium-activated ion channels, contributing significantly to its spasmolytic and local anesthetic properties.

  • Sodium (Na+) Channel Blockade: Trimebutine and nor-Trimebutine are potent blockers of voltage-gated sodium channels in sensory neurons.[14] This action is the basis for the drug's local anesthetic properties and is crucial for its efficacy in relieving visceral pain associated with functional GI disorders.[5][14] The potency of this block is comparable to that of established local anesthetics.[14]

  • Calcium (Ca2+) Channel Blockade: At higher concentrations (typically >30 µM), Trimebutine inhibits L-type voltage-gated Ca2+ channels on GI smooth muscle cells.[4][15][16] This action reduces the influx of calcium required for muscle contraction, leading to a potent spasmolytic (relaxant) effect.[15][17]

  • Potassium (K+) Channel Blockade: At lower concentrations (typically 1-10 µM), Trimebutine inhibits Ca2+-activated K+ channels (BKca).[4][15][16] The inhibition of this outward potassium current leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic (stimulatory) effect under conditions of hypomotility.[15][18]

This concentration-dependent dual effect on ion channels explains Trimebutine's ability to act as a motility modulator, attenuating hypermotility through Ca2+ channel blockade while enhancing hypomotility via K+ channel blockade.[15][18]

Quantitative Data: Receptor Affinities and Ion Channel Blockade

The following tables summarize the key quantitative parameters for Trimebutine (TMB) and its active metabolite, N-desmethyltrimebutine (NDTMB or nor-TMB).

Table 1: Opioid Receptor Binding Profile

Compound Receptor Selectivity Index (μ : δ : κ) Notes
Trimebutine (TMB) 100 : 12 : 14.4 30-fold less active than morphine for μ-receptor affinity.[11][12]
N-desmethyltrimebutine (NDTMB) 100 : 32 : 25 48-fold less active than morphine for μ-receptor affinity.[11][12]

| Morphine (Reference) | 100 : 5 : 5 | Pure μ-agonist reference.[11][12] |

Table 2: Ion Channel Binding Affinity and Blockade

Compound Target Assay Type Value (IC₅₀ / Kᵢ)
Trimebutine (TMB) Sodium Channel [³H]batrachotoxin displacement Kᵢ = 2.66 µM[14]
Sodium Current Patch Clamp (DRG Neurons) IC₅₀ = 0.83 µM[14]
Potassium Current Patch Clamp (DRG Neurons) IC₅₀ ≈ 23 µM[14]
nor-Trimebutine (nor-TMB) Sodium Channel [³H]batrachotoxin displacement Kᵢ = 0.73 µM[14]
Sodium Current Patch Clamp (DRG Neurons) IC₅₀ = 1.23 µM[14]

| | Veratridine-induced Glutamate Release | Functional Assay | IC₅₀ = 8.5 µM[14] |

Visualizations: Pathways and Workflows

Signaling Pathway of Trimebutine's Dual Action

G cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell TMB_N Trimebutine & nor-Trimebutine OpR μ, δ, κ Opioid Receptors TMB_N->OpR Weak Agonist Na_channel Voltage-Gated Na+ Channel TMB_N->Na_channel Block Mod Modulation of Neurotransmitter Release (ACh, VIP, etc.) OpR->Mod Contraction Contraction Mod->Contraction Normalize Pain_signal Pain Signal Transmission Na_channel->Pain_signal Relaxation Relaxation TMB_M Trimebutine Ca_channel L-type Ca2+ Channel TMB_M->Ca_channel Block (High Conc.) K_channel Ca2+-activated K+ Channel (BKca) TMB_M->K_channel Block (Low Conc.) Ca_channel->Contraction Depolarization Depolarization K_channel->Depolarization Depolarization->Contraction

Caption: Trimebutine's dual action on enteric neurons and smooth muscle cells.

Experimental Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (e.g., Guinea Pig Brain Homogenate) radioligand 2. Incubation - Membrane Prep - Radioligand (e.g., [³H]DAMGO for μ) - Test Compound (Trimebutine) prep->radioligand separation 3. Separation (Rapid Vacuum Filtration) radioligand->separation wash 4. Washing (Remove unbound radioligand) separation->wash quantify 5. Quantification (Liquid Scintillation Counting) wash->quantify analysis 6. Data Analysis (Calculate Ki from IC₅₀) quantify->analysis

Caption: Workflow for determining opioid receptor binding affinity.

Key Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Kᵢ) of Trimebutine and its metabolites for opioid receptors.

  • Membrane Preparation:

    • Harvest tissue rich in the target receptor (e.g., guinea pig brain for a mix of opioid receptors).[11]

    • Homogenize the tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a series of tubes, combine the prepared membrane suspension, a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors), and varying concentrations of the unlabeled test compound (Trimebutine).

    • Include control tubes for total binding (no competitor) and non-specific binding (excess of a potent non-radioactive ligand).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (Trimebutine) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Trimebutine that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity for the receptor.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for measuring the direct effects of Trimebutine on ion channel currents in isolated cells.

  • Cell Preparation:

    • Isolate target cells, such as dorsal root ganglion (DRG) neurons for studying sodium channels involved in nociception, or colonic smooth muscle cells for Ca2+ and K+ channels.[14][16]

    • Enzymatically dissociate the tissue (e.g., using collagenase and trypsin) to obtain single cells.

    • Plate the cells on glass coverslips and allow them to adhere.

  • Electrophysiological Recording:

    • Mount a coverslip with cells onto the stage of an inverted microscope.

    • Perfuse the cells with an external solution containing physiological ion concentrations.

    • Fabricate a glass micropipette (patch pipette) with a tip diameter of ~1-2 µm and fill it with an internal solution mimicking the cell's cytoplasm.

    • Under microscopic guidance, carefully bring the pipette into contact with a cell membrane to form a high-resistance seal (a "giga-seal").

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.

  • Data Acquisition:

    • Using a patch-clamp amplifier, clamp the cell membrane potential at a holding value (e.g., -80 mV).

    • Apply specific voltage-step protocols to elicit the desired ion currents (e.g., step to 0 mV to activate Na+ or Ca2+ channels; step to +60 mV to activate K+ channels).

    • Record the resulting currents in a baseline condition.

    • Perfuse the cell with the external solution now containing a known concentration of Trimebutine and repeat the voltage-step protocol.

    • Record currents at several different drug concentrations to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak amplitude of the ion currents before and after drug application.

    • Calculate the percentage of current inhibition for each Trimebutine concentration.

    • Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value for channel blockade.

References

Technical Guide: N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a metabolite of Trimebutine. Trimebutine is a spasmolytic agent used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] Isotope-labeled compounds, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, are crucial tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for analytical quantification, and in the synthesis of metabolites.[3] This document details the available technical data, relevant experimental protocols, and metabolic pathways associated with Trimebutine and its derivatives.

Core Data Presentation

The following table summarizes the key quantitative and physical data for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

ParameterValueReference
CAS Number 1246820-31-4[4]
Molecular Formula C₂₇H₂₆D₅NO₅[5]
Molecular Weight 454.57 g/mol [4][5]
Synonyms 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-[(phenylmethyl)amino]butyl Ester-d5[4]
Physical Form Not specified, commercially available
Applications Isotope-labeled analog of N-Benzyl N,N-Didesmethyl Trimebutine, an intermediate in the preparation of Trimebutine metabolites.[4] Used as an analytical standard for HPLC.[3]

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves sequential N-demethylation and hydrolysis of the ester bond. The main active metabolite is N-monodesmethyltrimebutine (nortrimebutine), which is further demethylated to N-didesmethyltrimebutine.[1][2][6] These metabolites, along with products of ester hydrolysis, are then conjugated and primarily excreted renally.[1][6]

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine N-Monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine  N-Demethylation Hydrolysis_Products Hydrolysis Products Trimebutine->Hydrolysis_Products Ester Hydrolysis Didesmethyltrimebutine N,N-Didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine  N-Demethylation Nortrimebutine->Hydrolysis_Products Ester Hydrolysis Conjugated_Metabolites Conjugated Metabolites Nortrimebutine->Conjugated_Metabolites Conjugation Didesmethyltrimebutine->Hydrolysis_Products Ester Hydrolysis Didesmethyltrimebutine->Conjugated_Metabolites Conjugation Hydrolysis_Products->Conjugated_Metabolites Conjugation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., N-Benzyl N,N-Didesmethyl Trimebutine-d5) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

References

N-Benzy N,N-Didesmethyl Trimebutine-d5 molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.

Introduction

N-Benzyl N,N-Didesmethyl Trimebutine is a metabolite of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is a valuable tool in analytical and metabolic research. The incorporation of five deuterium atoms into the molecule provides a stable isotopic label, which is essential for quantitative analysis using mass spectrometry.

Molecular Structure and Isotopic Labeling

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine consists of a core structure with a benzyl group and two desmethyl groups. In the deuterated analog, five hydrogen atoms are replaced by deuterium atoms. This substitution increases the molecular weight of the compound by a predictable amount, allowing for its differentiation from the endogenous, non-labeled compound in biological samples.

Determination of Molecular Weight

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is determined by the sum of the atomic weights of all atoms in its molecular formula (C27H26D5NO5). The key to understanding its molecular weight lies in the mass difference between hydrogen and its heavier isotope, deuterium.

Key Quantitative Data

The following table summarizes the molecular weights of the relevant compounds and isotopes.

Compound/IsotopeMolecular FormulaMolecular Weight ( g/mol )
N-Benzyl N,N-Didesmethyl TrimebutineC27H31NO5449.54[1][2]
N-Benzyl N,N-Didesmethyl Trimebutine-d5 C27H26D5NO5 454.57 [3]
Hydrogen (Protium)H~1.008
DeuteriumD or ²H~2.014[4][5][6]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 are proprietary to the manufacturer, the general methodologies for determining molecular weight are well-established.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary technique used to confirm the molecular weight of isotopically labeled compounds. This method provides a highly accurate mass measurement, allowing for the verification of the elemental composition and the successful incorporation of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the corresponding signals in the ²H NMR spectrum, confirms the location of deuteration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between Trimebutine, its non-deuterated metabolite, and the deuterated analog.

molecular_relationship Trimebutine Trimebutine N_Benzyl_NN_Didesmethyl_Trimebutine N-Benzyl N,N-Didesmethyl Trimebutine Trimebutine->N_Benzyl_NN_Didesmethyl_Trimebutine Metabolism N_Benzyl_NN_Didesmethyl_Trimebutine_d5 N-Benzyl N,N-Didesmethyl Trimebutine-d5 N_Benzyl_NN_Didesmethyl_Trimebutine->N_Benzyl_NN_Didesmethyl_Trimebutine_d5 Isotopic Labeling

Caption: Relationship between Trimebutine and its metabolites.

Conclusion

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a critical parameter for its use as an internal standard in quantitative bioanalytical assays. The precise mass difference between the deuterated and non-deuterated forms allows for accurate and sensitive quantification of Trimebutine metabolites in complex biological matrices. This technical guide provides the essential molecular weight information and contextual understanding for researchers in the field.

References

An In-Depth Technical Guide to the Metabolism of Trimebutine and the Role of N-Benzy N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of trimebutine, a gastrointestinal motility regulator. It details the metabolic pathways, pharmacokinetic parameters of the parent drug and its key metabolites, and the analytical methodologies employed for their quantification. A special focus is given to the use of the deuterated internal standard, N-Benzy N,N-Didesmethyl Trimebutine-d5, in bioanalytical assays. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research and development.

Introduction to Trimebutine

Trimebutine, chemically known as (±)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a noncompetitive spasmolytic agent that modulates intestinal and colonic motility.[1][2] It is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Trimebutine exerts its pharmacological effects through a complex mechanism involving agonist actions on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as modulation of ion channels in gastrointestinal smooth muscle cells.[1][3]

Trimebutine Metabolism

Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways are N-demethylation and hydrolysis of the ester bond.[1] Due to this high first-pass effect, the concentration of the parent drug in plasma is often very low or undetectable, making its principal active metabolite, N-desmethyltrimebutine (nor-trimebutine), a key analyte in pharmacokinetic studies.[4][5]

The main metabolites of trimebutine include:

  • N-desmethyltrimebutine (nor-trimebutine): The primary active metabolite.[1]

  • N-didesmethyltrimebutine: A secondary metabolite formed from nor-trimebutine.[1]

  • 2-dimethylamino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, and 2-amino-2-phenylbutan-1-ol: Formed via hydrolysis of the ester bond of trimebutine and its desmethylated metabolites.

  • 3,4,5-trimethoxybenzoic acid (TMBA): Formed by the hydrolysis of the ester linkage.[6]

  • Glucuronide and sulfate conjugates: Trimebutine and its metabolites can also be further metabolized through conjugation reactions.[1]

The metabolism of trimebutine is primarily mediated by cytochrome P450 (CYP) enzymes, with studies indicating a significant role for CYP3A4.[7] Trimebutine has also been shown to be a competitive inhibitor of CYP3A4 and CYP2D6.[7]

Diagram of Trimebutine Metabolism

Trimebutine_Metabolism Trimebutine Trimebutine Nor_Trimebutine N-desmethyltrimebutine (nor-trimebutine) Trimebutine->Nor_Trimebutine N-demethylation (CYP450) Ester_Hydrolysis_Products Alcohol Moieties & 3,4,5-Trimethoxybenzoic Acid Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis Conjugates Glucuronide/Sulfate Conjugates Trimebutine->Conjugates Conjugation Di_Nor_Trimebutine N-didesmethyltrimebutine Nor_Trimebutine->Di_Nor_Trimebutine N-demethylation (CYP450) Nor_Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis Nor_Trimebutine->Conjugates Conjugation Di_Nor_Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis Di_Nor_Trimebutine->Conjugates Conjugation Ester_Hydrolysis_Products->Conjugates Conjugation

Caption: Metabolic pathways of trimebutine.

Pharmacokinetics of Trimebutine and its Metabolites

The pharmacokinetic properties of trimebutine and its metabolites have been investigated in several studies. The following tables summarize the key pharmacokinetic parameters observed in healthy human volunteers after oral administration.

Table 1: Pharmacokinetic Parameters of Trimebutine and N-desmethyltrimebutine (nor-trimebutine)

AnalyteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Trimebutine200 mgLow/Undetectable~0.80-~2.77[1]
nor-trimebutine100 mg1023.99 ± 587.57-7221.15 ± 3211.97 (AUC0-36)-[8]
nor-trimebutine200 mg-1-2--[9]

Table 2: Pharmacokinetic Parameters of Other Trimebutine Metabolites

AnalyteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
N-didesmethyltrimebutine200 mg----Data not consistently reported
3,4,5-trimethoxybenzoic acid (TMBA)200 mg----Data not consistently reported

Note: Pharmacokinetic data for N-didesmethyltrimebutine and TMBA are not as extensively reported as for nor-trimebutine.

Experimental Protocols

In Vitro Metabolism of Trimebutine using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of trimebutine.

Objective: To determine the metabolic stability and identify the metabolites of trimebutine in human liver microsomes.

Materials:

  • Trimebutine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of trimebutine in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-incubate trimebutine (final concentration typically 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of the parent compound (trimebutine) and the formation of metabolites.

Data Analysis:

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of trimebutine.

  • Identify metabolites by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structure elucidation.

Diagram of In Vitro Metabolism Experimental Workflow

In_Vitro_Metabolism_Workflow cluster_incubation Incubation at 37°C cluster_sample_prep Sample Preparation A Trimebutine + Human Liver Microsomes + Phosphate Buffer B Add NADPH Regenerating System (Start Reaction) A->B C Incubate for various time points B->C D Quench with Acetonitrile + Internal Standard C->D E Centrifuge to Precipitate Proteins D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Metabolic Stability, Metabolite ID) G->H

Caption: Workflow for in vitro metabolism study.
Bioanalytical Method for Trimebutine and Metabolites in Human Plasma using LC-MS/MS

This section outlines a typical LC-MS/MS method for the simultaneous quantification of trimebutine and its metabolites in human plasma. The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., this compound in methanol).

  • Perform protein precipitation by adding a suitable volume of acetonitrile.

  • Vortex mix and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for trimebutine and its N-demethylated metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Table 3: Example MRM Transitions for Trimebutine and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trimebutine388.0343.0
N-desmethyltrimebutine374.0195.0
N-didesmethyltrimebutine360.0-
This compound (IS)--

Note: Specific MRM transitions for N-didesmethyltrimebutine and the deuterated internal standard would need to be optimized during method development.

The Role of this compound

This compound is a stable isotope-labeled analog of a trimebutine metabolite. It serves as an ideal internal standard (IS) for the quantification of trimebutine and its metabolites in biological matrices by LC-MS/MS.

The use of a stable isotope-labeled IS is considered the gold standard in bioanalysis because it co-elutes with the analyte and has very similar physicochemical properties, thus compensating for variations in sample preparation, chromatography, and ionization efficiency. The mass difference due to the deuterium atoms allows for its differentiation from the unlabeled analyte by the mass spectrometer.

Pharmacodynamic Mechanisms and Signaling Pathways

Trimebutine's therapeutic effects are mediated through its interaction with opioid receptors and ion channels in the gastrointestinal tract.

Opioid Receptor Modulation

Trimebutine and its active metabolite, nor-trimebutine, act as agonists at µ, δ, and κ opioid receptors on myenteric and submucosal neurons.[3] This interaction modulates the release of neurotransmitters, leading to a regulation of intestinal motility. The agonistic effect on µ and δ receptors is generally prokinetic, while the effect on κ receptors is inhibitory. This dual action is thought to contribute to trimebutine's ability to normalize bowel function.

Diagram of Trimebutine's Action on Opioid Receptors

Opioid_Receptor_Signaling cluster_neuron Enteric Neuron Trimebutine Trimebutine & nor-trimebutine Mu_Delta_Receptor µ and δ Opioid Receptors Trimebutine->Mu_Delta_Receptor Agonist Kappa_Receptor κ Opioid Receptor Trimebutine->Kappa_Receptor Agonist Prokinetic_Effect Prokinetic Effect (Increased Motility) Mu_Delta_Receptor->Prokinetic_Effect Inhibitory_Effect Inhibitory Effect (Decreased Motility) Kappa_Receptor->Inhibitory_Effect Normalization Normalization of Bowel Function Prokinetic_Effect->Normalization Inhibitory_Effect->Normalization

Caption: Trimebutine's dual action on opioid receptors.
Ion Channel Modulation

Trimebutine also directly affects ion channels in gastrointestinal smooth muscle cells, which contributes to its spasmolytic and motility-regulating properties.[1] It has been shown to:

  • Inhibit L-type calcium channels: This action reduces calcium influx into smooth muscle cells, leading to muscle relaxation and reduced contractions, particularly at higher concentrations.[1]

  • Inhibit potassium channels: Trimebutine can block voltage-dependent and calcium-activated potassium channels, which can lead to membrane depolarization and increased muscle excitability at lower concentrations.[1]

This concentration-dependent dual effect on ion channels further explains trimebutine's ability to both stimulate and inhibit gastrointestinal motility.

Diagram of Trimebutine's Action on Ion Channels

Ion_Channel_Modulation cluster_concentration Trimebutine Concentration cluster_channels Ion Channels in Smooth Muscle Cell Low_Conc Low Concentration (e.g., 1-10 µM) K_Channel Potassium Channels Low_Conc->K_Channel Inhibition High_Conc High Concentration (e.g., 100-300 µM) Ca_Channel L-type Calcium Channels High_Conc->Ca_Channel Inhibition Depolarization Membrane Depolarization & Increased Excitability K_Channel->Depolarization Relaxation Muscle Relaxation & Reduced Contraction Ca_Channel->Relaxation

Caption: Concentration-dependent effects of trimebutine on ion channels.

Conclusion

The metabolism of trimebutine is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, with nor-trimebutine being the principal active species. Understanding the pharmacokinetics of trimebutine and its metabolites is crucial for optimizing its therapeutic use and ensuring patient safety. The development and validation of robust bioanalytical methods, utilizing appropriate internal standards like this compound, are essential for accurate pharmacokinetic characterization. Furthermore, a thorough understanding of trimebutine's pharmacodynamic mechanisms at opioid receptors and ion channels provides a basis for its clinical efficacy in a range of gastrointestinal motility disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working with this important therapeutic agent.

References

Role of N-Benzy N,N-Didesmethyl Trimebutine-d5 in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in Pharmacology

Executive Summary

This technical guide delineates the role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in modern pharmacology. Contrary to being a direct therapeutic agent, its primary and critical function is as a stable isotope-labeled internal standard for the precise quantification of Trimebutine's pharmacologically active metabolites. The actual biological effects are elicited by its non-deuterated analogue, N-desmethyltrimebutine (nor-TMB), the principal active metabolite of the gastrointestinal motility regulator, Trimebutine. This document details the pharmacology of N-desmethyltrimebutine, the metabolic pathways of Trimebutine, and the analytical methodologies where the deuterated standard is indispensable.

The Pharmacological Agent: N-desmethyltrimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver, with N-desmethyltrimebutine (nor-TMB) being the main metabolite responsible for its therapeutic effects on the colon.[1][2] Like its parent compound, nor-TMB exhibits a complex, multimodal mechanism of action, primarily modulating gastrointestinal smooth muscle activity. Its effects are mediated through interactions with opioid receptors and various ion channels.

Mechanism of Action: Opioid Receptor Modulation

Both Trimebutine and N-desmethyltrimebutine act as weak agonists at peripheral opioid receptors.[3] Their activity is not highly selective, showing affinity for μ (mu), δ (delta), and κ (kappa) receptor subtypes, which are prevalent throughout the myenteric plexus of the gut.[4] This interaction with opioid receptors is central to Trimebutine's ability to normalize bowel function, stimulating hypotonic muscles and relaxing hypertonic ones. N-desmethyltrimebutine shows a relatively higher affinity for the μ-receptor subtype compared to Trimebutine.[5] The activation of these peripheral receptors is believed to mediate the observed effects on gastrointestinal motility.[4]

Mechanism of Action: Ion Channel Activity

Beyond opioid receptors, N-desmethyltrimebutine also exerts significant effects on ion channels, contributing to its spasmolytic and local anesthetic properties.

  • Sodium Channels: Both Trimebutine and nor-TMB block voltage-gated sodium channels in sensory neurons. This action is comparable to local anesthetics like bupivacaine and is thought to contribute to the visceral pain relief seen in conditions like Irritable Bowel Syndrome (IBS).[6]

  • Calcium and Potassium Channels: Trimebutine's dual function (stimulation or inhibition of contractions) is linked to its effects on Ca2+ and K+ currents. At high concentrations, it inhibits L-type Ca2+ channels, reducing calcium influx and leading to muscle relaxation.[1][2][3] Conversely, it can also inhibit outward K+ currents, which can induce muscle contractions.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-TMB).

Table 1: Receptor and Ion Channel Binding Affinity
CompoundTargetParameterValue (µM)SpeciesReference
Trimebutine (TMB)Sodium ChannelsKi2.66 ± 0.15Rat[6]
N-desmethyltrimebutineSodium ChannelsKi0.73 ± 0.02Rat[6]
Trimebutine (TMB)Sodium CurrentsIC500.83 ± 0.09Rat[6]
N-desmethyltrimebutineSodium CurrentsIC501.23 ± 0.19Rat[6]
N-desmethyltrimebutineGlutamate ReleaseIC508.5Rat[6]
Trimebutine (TMB)Guinea Pig Ileum (μ-opioid)IC500.75Guinea Pig[4]
Trimebutine (TMB)Rabbit Vas Deferens (κ-opioid)IC507.1Rabbit[4]
Trimebutine (TMB)Mouse Vas Deferens (δ-opioid)IC5039Mouse[4]
Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg oral Trimebutine dose)
ParameterValueUnitPopulationReference
Tmax (Time to Peak)0.80hoursHealthy Volunteers[1][2]
T1/2 (Elimination Half-life)~2.77hoursHealthy Volunteers[2]
Cmax (Peak Concentration)Variesng/mLHealthy Volunteers[7]

Metabolic Pathway of Trimebutine

Trimebutine is rapidly and extensively metabolized. The primary pathways involve N-demethylation and ester hydrolysis.[1][8] N-demethylation produces the main active metabolite, N-desmethyltrimebutine (nor-TMB), which can be further demethylated to N-didesmethyltrimebutine.[1][2]

G Trimebutine Trimebutine NorTMB N-desmethyltrimebutine (nor-TMB, Active) Trimebutine->NorTMB N-demethylation (Primary) HydrolysisProducts Hydrolysis & Conjugation Products (Urinary Excretion) Trimebutine->HydrolysisProducts Ester Hydrolysis DiNorTMB N-didesmethyltrimebutine NorTMB->DiNorTMB N-demethylation NorTMB->HydrolysisProducts Ester Hydrolysis & Conjugation

Caption: Metabolic fate of Trimebutine.

The Analytical Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5

The definitive role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

Principle of SIL-IS in LC-MS/MS

In quantitative mass spectrometry, an internal standard is a compound added in a known amount to samples, calibrators, and controls.[10] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[11] A SIL-IS, like the d5-labeled metabolite, is the "gold standard" for internal standards.[10][12]

Key advantages include:

  • Chemical and Physical Similarity: It behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization.[12]

  • Co-elution: It elutes from the chromatography column at the same time as the analyte, ensuring it experiences the same matrix effects (ion suppression or enhancement).[13]

  • Mass Differentiation: Its deuterium atoms give it a higher mass, allowing the mass spectrometer to distinguish it from the target analyte.[10]

This allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response.[12]

Experimental Protocols

Protocol: Quantification of Trimebutine Metabolites in Human Plasma via LC-MS/MS

This protocol is a representative methodology based on published methods for the analysis of Trimebutine and its metabolites.[14][15][16][17]

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using N-Benzyl-N,N-didesmethyl Trimebutine-d5 as an internal standard.

1. Materials and Reagents:

  • Human plasma (with K2-EDTA anticoagulant)

  • Reference standards: N-desmethyltrimebutine

  • Internal Standard (IS): N-Benzyl-N,N-didesmethyl Trimebutine-d5

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

2. Sample Preparation (Protein Precipitation):

  • a. Thaw plasma samples, calibrators, and quality control (QC) samples at room temperature.

  • b. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.

  • c. Add 150 µL of acetonitrile (protein precipitation agent).

  • d. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • e. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • f. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • g. Dilute with 100 µL of water containing 0.1% formic acid.

  • h. Inject 5-10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: C18 reverse-phase column (e.g., Sun Fire C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. (Total run time ~5 minutes).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-desmethyltrimebutine Transition: e.g., m/z 374.0 → 195.0[16]

    • Internal Standard (d5) Transition: e.g., m/z 379.0 → 200.0 (hypothetical, based on a +5 Da shift)

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add d5-Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Transfer & Dilute Supernatant Vortex->Supernatant Inject Inject into UPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Analyte/IS) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion

N-Benzyl-N,N-didesmethyl Trimebutine-d5 occupies a crucial, albeit indirect, role in pharmacology. It is not a therapeutic agent but an essential analytical tool. Its existence enables researchers and drug development professionals to accurately perform pharmacokinetic and toxicokinetic studies on Trimebutine. The pharmacological activity resides with the non-deuterated metabolite, N-desmethyltrimebutine, which modulates gastrointestinal motility through a complex interplay with opioid receptors and ion channels. Therefore, the deuterated compound is indispensable for understanding the behavior and efficacy of the active drug substance in vivo, ensuring data integrity and reliability in clinical and non-clinical studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Trimebutine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimebutine in human plasma. The assay employs a stable isotope-labeled internal standard, N-Benzyl N,N-Didesmethyl Trimebutine-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Trimebutine, 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent that regulates intestinal motility.[1] It is widely used for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[2] Trimebutine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), and subsequently to N-didesmethyltrimebutine.[3][4]

Given its extensive metabolism and the pharmacological activity of its metabolites, a sensitive and selective analytical method is crucial for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for the quantitative analysis of trimebutine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[5] The use of a deuterated analog of a key metabolite as an internal standard (IS) ensures reliable quantification by correcting for variations during sample processing and analysis.

Metabolic Pathway of Trimebutine

Trimebutine is metabolized via two primary pathways: N-demethylation and ester hydrolysis. The N-demethylation pathway is often the initial and predominant route.[6][7]

Trimebutine Metabolism Trimebutine Trimebutine Nortrimebutine N-Monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine N-demethylation Didesmethyl N,N-Didesmethyltrimebutine Nortrimebutine->Didesmethyl N-demethylation

Caption: Primary N-demethylation pathway of Trimebutine.

Experimental Protocols

Materials and Reagents
  • Analytes: Trimebutine Maleate (Reference Standard)

  • Internal Standard: N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid (LC-MS grade)

  • Reagents: Ammonium Acetate, Methyl tert-butyl ether (MTBE)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • MS System: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C
Run Time 4.0 minutes

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
Trimebutine388.2165.180 V35 eV
IS365.3165.175 V35 eV
Note: The MRM transition for the specified internal standard is predicted based on the structure of N,N-didesmethyltrimebutine and common fragmentation patterns. The precursor ion represents [M+H]+ for the d5-labeled compound. The product ion corresponds to a stable fragment.
Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Trimebutine (1 mg/mL) and the IS (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the Trimebutine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a 50 ng/mL IS working solution in 50:50 (v/v) methanol:water.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to prepare CS at concentrations of 0.5, 1, 5, 25, 100, 250, 400, and 500 ng/mL. Prepare QCs at 0.5 ng/mL (LLOQ), 1.5 ng/mL (Low), 75 ng/mL (Mid), and 375 ng/mL (High).

Sample Preparation Protocol (Liquid-Liquid Extraction)

The following workflow outlines the sample extraction procedure.

Sample Preparation Workflow cluster_0 Plasma Sample Processing cluster_1 Liquid-Liquid Extraction cluster_2 Evaporation & Reconstitution cluster_3 Analysis A 1. Pipette 100 µL Plasma (Sample, Blank, CS, or QC) B 2. Add 25 µL IS Working Solution (50 ng/mL) A->B C 3. Vortex Mix (10 seconds) B->C D 4. Add 600 µL MTBE C->D E 5. Vortex Mix (5 minutes) D->E F 6. Centrifuge at 4000 rpm (5 minutes, 4°C) E->F G 7. Transfer 500 µL Supernatant to a clean plate/tube F->G H 8. Evaporate to Dryness (Nitrogen, 40°C) G->H I 9. Reconstitute in 200 µL Mobile Phase A:B (90:10) H->I J 10. Vortex and Inject 5 µL into LC-MS/MS System I->J

References

Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal tract motility. Pharmacokinetic studies of trimebutine require a robust and reliable bioanalytical method for the simultaneous determination of the parent drug and its major metabolites, N-monodesmethyl trimebutine (Nor-trimebutine) and N,N-didesmethyl trimebutine. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1][2] N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a deuterated analog of the N,N-didesmethyl metabolite of trimebutine, making it an ideal internal standard for the accurate quantification of this analyte.[3] This application note provides a detailed protocol for the extraction and quantification of trimebutine and its key metabolites in human plasma using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard.

The method described herein is a sensitive and selective LC-MS/MS assay for the determination of trimebutine and its metabolites in human plasma.[4][5] The procedure involves a straightforward liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Analytes: Trimebutine Maleate, N-monodesmethyl trimebutine (Nor-trimebutine), N,N-didesmethyl trimebutine.

  • Internal Standard: N-Benzyl N,N-Didesmethyl Trimebutine-d5.

  • Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), n-Hexane (HPLC grade), Diethyl Ether (HPLC grade), Deionized Water.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation and Conditions
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    3.0 80
    4.0 80
    4.1 20

    | 5.0 | 20 |

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimebutine, N-monodesmethyl trimebutine, N,N-didesmethyl trimebutine, and N-Benzyl N,N-Didesmethyl Trimebutine-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Benzyl N,N-Didesmethyl Trimebutine-d5 stock solution in 50:50 (v/v) methanol:water.

  • Calibration and QC Samples: Spike 25 µL of the appropriate working solutions into 475 µL of blank human plasma to achieve the final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL of N-Benzyl N,N-Didesmethyl Trimebutine-d5) to all tubes except for the blank matrix samples.

  • Vortex for 10 seconds.

  • Add 500 µL of the extraction solvent (n-Hexane:Diethyl Ether, 70:30 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (20% Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Mass Spectrometric Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trimebutine388.2195.1
N-monodesmethyl trimebutine374.2195.1
N,N-didesmethyl trimebutine360.2195.1
N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS) 365.2 200.1
Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Calibration Curve Details

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Trimebutine0.5 - 200y = 0.015x + 0.002> 0.995
N-monodesmethyl trimebutine0.5 - 200y = 0.018x + 0.003> 0.996
N,N-didesmethyl trimebutine0.5 - 200y = 0.021x + 0.001> 0.997

Table 2: Accuracy and Precision of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Trimebutine LLOQ0.56.8105.28.1103.5
LQC1.55.298.76.599.8
MQC754.1101.35.3102.1
HQC1503.597.54.898.9
N-monodesmethyl trimebutine LLOQ0.57.2103.88.5104.2
LQC1.55.8100.56.9101.3
MQC754.599.15.7100.8
HQC1503.998.25.199.4
N,N-didesmethyl trimebutine LLOQ0.56.5106.17.9105.3
LQC1.54.997.96.298.6
MQC753.8102.45.0101.7
HQC1503.299.04.5100.2

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Trimebutine 1.588.295.7
15090.596.3
N-monodesmethyl trimebutine 1.585.494.8
15087.195.1
N,N-didesmethyl trimebutine 1.589.397.2
15091.298.0
N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS) 10090.197.5

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of trimebutine and its metabolites in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 500 µL Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Bioanalytical workflow for trimebutine analysis.

Signaling Pathway (Logical Relationship)

The diagram below illustrates the principle of using a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification in bioanalysis.

G Analyte Trimebutine & Metabolites (in Plasma) SamplePrep Sample Preparation (Extraction, Evaporation, Reconstitution) Analyte->SamplePrep IS N-Benzyl N,N-Didesmethyl Trimebutine-d5 (Added to Plasma) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS AnalyteResponse Analyte Signal (Variable) LCMS->AnalyteResponse IS_Response Internal Standard Signal (Tracks Analyte Variability) LCMS->IS_Response Ratio Ratio (Analyte Signal / IS Signal) AnalyteResponse->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of SIL-IS in bioanalysis.

This application note details a robust and validated LC-MS/MS method for the simultaneous quantification of trimebutine and its major metabolites in human plasma. The use of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as a stable isotope-labeled internal standard ensures high accuracy and precision by effectively compensating for variations in sample preparation and instrument response.[6][7] The described protocol is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of trimebutine.

References

Application Note and Protocol for the Quantification of N-Benzy N,N-Didesmethyl Trimebutine in Human Plasma using N-Benzy N,N-Didesmethyl Trimebutine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive bioanalytical method for the quantitative determination of N-Benzy N,N-Didesmethyl Trimebutine in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing N-Benzy N,N-Didesmethyl Trimebutine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring involving Trimebutine and its metabolites. Trimebutine is a prokinetic agent used for treating irritable bowel syndrome and other gastrointestinal disorders. Its metabolism involves N-demethylation, making the quantification of its metabolites, such as N-Benzy N,N-Didesmethyl Trimebutine, essential for a comprehensive understanding of its pharmacological profile.[1][2]

Experimental

Materials and Reagents
  • Analytes: N-Benzy N,N-Didesmethyl Trimebutine, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Chemicals: Ammonium Acetate (analytical grade)

  • Plasma: Blank human plasma with EDTA as anticoagulant, stored at -80°C.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3][4]

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.[1][3][5]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Benzy N,N-Didesmethyl Trimebutine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-Benzy N,N-Didesmethyl Trimebutine stock solution with a 50:50 mixture of methanol and water to create calibration standards. A separate working solution for the internal standard should be prepared at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction. Protein precipitation is generally faster, while liquid-liquid extraction can provide cleaner samples.

Method 1: Protein Precipitation [2][5][6]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [1][3]

  • Aliquot 200 µL of plasma sample, calibration standard, or QC into a glass tube.

  • Add 25 µL of the internal standard working solution.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and 2-pentanol).[7]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[1][3][5]
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][3]
Flow Rate 0.3 - 0.5 mL/min
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, then return to initial conditions for column re-equilibration. A typical run time is 5-10 minutes.[2][5]
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • MRM Transitions: The specific precursor-to-product ion transitions for N-Benzy N,N-Didesmethyl Trimebutine and its d5-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Benzy N,N-Didesmethyl TrimebutineTo be determinedTo be determinedTo be determined
This compound (IS)To be determinedTo be determinedTo be determined

Data Analysis and Method Validation

  • Quantification: The concentration of N-Benzy N,N-Didesmethyl Trimebutine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

  • Calibration Curve: A linear regression of the peak area ratios versus the nominal concentrations of the calibration standards should be performed. A weighting factor of 1/x² is often used.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

    • Selectivity and Specificity: No significant interference at the retention times of the analyte and IS in blank plasma.

    • Linearity: A typical calibration curve range for similar Trimebutine metabolites is 0.5 - 500 ng/mL.[5]

    • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1][3][5]

    • Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.[3][5]

    • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

    • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, and long-term storage).[7]

Quantitative Data Summary

The following tables provide expected performance characteristics for a validated bioanalytical method based on published data for similar analytes.[3][5][6]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
N-Benzy N,N-Didesmethyl Trimebutine0.5 - 500Linear, 1/x² weighting> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 2080 - 120< 2080 - 120
Low QC1.5< 1585 - 115< 1585 - 115
Mid QC75< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
N-Benzy N,N-Didesmethyl Trimebutine85 - 11585 - 115
This compound (IS)85 - 11585 - 115

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (20 µL) plasma->is_add precip Protein Precipitation (300 µL Acetonitrile) is_add->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for the quantification of N-Benzy N,N-Didesmethyl Trimebutine in plasma.

References

Application Notes and Protocols for the Quantitative Analysis of Trimebutine and its Metabolites by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a medication utilized for its antispasmodic properties, primarily in the management of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. It functions as a prokinetic agent, regulating intestinal and colonic motility. Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, resulting in the formation of several metabolites. The primary active metabolite is N-monodesmethyltrimebutine, also known as nor-trimebutine, which retains pharmacological activity. Other metabolites include N-didesmethyltrimebutine and products of ester hydrolysis and conjugation, such as glucuronide and sulfate conjugates.[1][2][3][4]

Accurate quantification of trimebutine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis.[5][6][7] This method offers high sensitivity, selectivity, and accuracy by utilizing stable isotope-labeled internal standards that mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[7][8][9]

These application notes provide detailed protocols for the quantitative analysis of trimebutine and its primary active metabolite, nor-trimebutine, in human plasma using isotope dilution LC-MS/MS.

Metabolic Pathway of Trimebutine

Trimebutine is extensively metabolized in the liver. The main metabolic pathways include N-demethylation, ester hydrolysis, and conjugation. The primary active metabolite, nor-trimebutine, is formed through N-demethylation. Further demethylation leads to the formation of N-didesmethyltrimebutine. Ester hydrolysis can occur before or after N-demethylation. Additionally, trimebutine and its metabolites can undergo glucuronidation and sulfation.[1][2][4][10]

Trimebutine_Metabolism Trimebutine Trimebutine Nor_Trimebutine Nor-trimebutine (N-monodesmethyltrimebutine) Trimebutine->Nor_Trimebutine N-demethylation Ester_Hydrolysis_Products Ester Hydrolysis Products Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis Conjugates Glucuronide/Sulfate Conjugates Trimebutine->Conjugates Conjugation Di_Nor_Trimebutine N-didesmethyltrimebutine Nor_Trimebutine->Di_Nor_Trimebutine N-demethylation Nor_Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis Nor_Trimebutine->Conjugates Conjugation

Caption: Metabolic pathway of trimebutine.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters and analytical method validation data for trimebutine and nor-trimebutine from various studies.

Table 1: Pharmacokinetic Parameters of Nor-Trimebutine in Healthy Volunteers after Oral Administration of Trimebutine Maleate.

Dose (mg)Cmax (ng/mL)Tmax (h)AUCt (ng·h/mL)AUC∞ (ng·h/mL)t1/2 (h)Reference
2001343.49 ± 585.581.0 - 2.08197.19 ± 3995.238198.36 ± 3995.3~7.7[1][2]
10020 - 2000 (range)~1.0---[11]

Table 2: LC-MS/MS Method Validation Parameters for the Quantification of Trimebutine and its Metabolites.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
Trimebutine11 - 100< 15< 1585 - 11558.2[12][13]
Nor-trimebutine11 - 500< 15< 1585 - 11569.6[12][13]
N-didesmethyltrimebutine0.50.5 - 500< 15< 1585 - 115100.9[13][14]
3,4,5-trimethoxybenzoic acid5050 - 50000< 15< 1585 - 11592.7[13][14]
Trimebutine1010 - 1000< 8.7< 8.790.0 - 98.5-[15]
Nor-trimebutine1010 - 1000< 8.7< 8.790.0 - 98.5-[15]

Experimental Protocols

Isotope Dilution Mass Spectrometry Workflow

The general workflow for the quantitative analysis of trimebutine and its metabolites using isotope dilution mass spectrometry is depicted below.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spiking Spike with Deuterated Internal Standards (e.g., Trimebutine-D5, Nor-trimebutine-D5) Plasma_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Peak Area Ratios MS_Detection->Quantification

Caption: Isotope dilution mass spectrometry workflow.
Detailed Experimental Protocols

1. Sample Preparation

Two common methods for extracting trimebutine and its metabolites from plasma are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [5][6][16][17][18]

This method is rapid and simple, suitable for high-throughput analysis.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), LC-MS grade

    • Internal standard (IS) working solution (e.g., deuterated trimebutine and nor-trimebutine in methanol)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution to the plasma sample.

    • Add 250 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tubes at 14,800 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [11][12][19][20][21][22]

LLE can provide a cleaner extract compared to protein precipitation.

  • Materials:

    • Human plasma samples

    • Saturated sodium bicarbonate solution

    • Extraction solvent (e.g., cyclohexane, methyl tert-butyl ether (MTBE))

    • Internal standard (IS) working solution

    • Glass test tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 1 mL of plasma into a glass test tube.

    • Add the internal standard working solution.

    • Add a small volume of saturated sodium bicarbonate solution to make the sample alkaline.

    • Add 5 mL of the extraction solvent (e.g., cyclohexane).

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

Note on Glucuronide Metabolites: To quantify the total concentration of metabolites that may be present as glucuronide conjugates, an acidification and hydrolysis step can be introduced into the extraction procedure.[23][24]

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example): [12][13][14]

    • Column: A reversed-phase C18 column (e.g., SunFire C18, YMC J'sphere C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate, pH 6.5) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometric Conditions (Example): [15]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Trimebutine: m/z 388.0 → 343.0

      • Nor-trimebutine: m/z 374.0 → 195.0

      • Deuterated Internal Standards (example): The specific transitions will depend on the degree of deuteration. For instance, for a D5-labeled standard, the precursor ion would be shifted by 5 Da.

    • Collision Energy: Optimized for each transition.

    • Capillary Temperature: 300°C.

Mechanism of Action of Trimebutine

Trimebutine exerts its effects through a complex mechanism involving multiple pathways in the gastrointestinal tract.[3][4][10][25][26]

Trimebutine_MoA cluster_receptors Receptor Interaction cluster_channels Ion Channel Modulation cluster_neurotransmitters Neurotransmitter Release Modulation Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Ca_Channels L-type Ca²⁺ Channels Trimebutine->Ca_Channels Inhibition K_Channels K⁺ Channels Trimebutine->K_Channels Inhibition Excitatory_NT ↓ Excitatory Neurotransmitters (e.g., Acetylcholine, Substance P) Trimebutine->Excitatory_NT Inhibitory_NT ↑ Inhibitory Neurotransmitters (e.g., VIP, NO) Trimebutine->Inhibitory_NT GI_Motility Normalization of Gastrointestinal Motility Opioid_Receptors->GI_Motility Pain_Relief Alleviation of Abdominal Pain Opioid_Receptors->Pain_Relief Ca_Channels->GI_Motility K_Channels->GI_Motility Excitatory_NT->GI_Motility Excitatory_NT->Pain_Relief Inhibitory_NT->GI_Motility

Caption: Mechanism of action of trimebutine.

Trimebutine acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[3][25] This interaction modulates the release of gastrointestinal peptides and neurotransmitters, leading to a normalization of bowel motility.[3][25] It can both stimulate and inhibit spontaneous contractions depending on the physiological state of the gut.[10] Additionally, trimebutine modulates ion channels, including the inhibition of L-type calcium channels and potassium channels, which contributes to its antispasmodic effects.[4][10] By inhibiting the release of excitatory neurotransmitters like acetylcholine and substance P, and enhancing the release of inhibitory neurotransmitters such as vasoactive intestinal peptide (VIP) and nitric oxide (NO), trimebutine helps in reducing muscle spasms and alleviating pain.[3]

References

Application Note: High-Throughput Analysis of Trimebutine Pharmacokinetics Using N-Benzy N,N-Didesmethyl Trimebutine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a noncompetitive spasmolytic agent that acts on the gastrointestinal tract, regulating intestinal motility. It is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Understanding the pharmacokinetic profile of trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trimebutine and nortrimebutine in human plasma. The use of a stable isotope-labeled internal standard, N-Benzy N,N-Didesmethyl Trimebutine-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic and bioequivalence studies.

Trimebutine undergoes extensive first-pass metabolism in the liver, with N-demethylation being a primary pathway.[1][2][3] This results in the formation of nortrimebutine, which also exhibits pharmacological activity, and subsequently N-didesmethyltrimebutine.[1] Given the rapid metabolism and often low plasma concentrations of the parent drug, a highly sensitive analytical method is required. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample processing.[2]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for trimebutine and its active metabolite, nortrimebutine, compiled from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Trimebutine in Healthy Volunteers

ParameterDoseMean Value (± SD)Reference
Cmax (ng/mL)300 mg (multiple dose)35.67 ± 22.20[1]
Tmax (h)300 mg (multiple dose)3.15 ± 1.88[1]
AUCss (ng·h/mL)300 mg (multiple dose)252.08 ± 150.36[1]
t1/2 (h)300 mg (multiple dose)20.79 ± 13.31[1]

Table 2: Pharmacokinetic Parameters of Nortrimebutine (N-desmethyltrimebutine) in Healthy Volunteers

ParameterDose (of Trimebutine)Mean Value (± SD)Reference
Cmax (ng/mL)100 mg (single dose)1343.49 ± 585.58
Cmax (ng/mL)200 mg (single dose)Not specified[4]
Cmax (ng/mL)300 mg (multiple dose)1571.81 ± 823.17[1]
Tmax (h)100 mg (single dose)Not specified
Tmax (h)200 mg (single dose)Not specified[4]
Tmax (h)300 mg (multiple dose)-0.25 ± 11.26[1]
AUC0-t (ng·h/mL)100 mg (single dose)Not specified
AUC0-∞ (ng·h/mL)100 mg (single dose)Not specified
AUCss (ng·h/mL)300 mg (multiple dose)11254.86 ± 5746.62[1]
t1/2 (h)100 mg (single dose)Not specified
t1/2 (h)200 mg (single dose)Not specified[4]
t1/2 (h)300 mg (multiple dose)9.80 ± 2.45[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and rapid protein precipitation method for the extraction of trimebutine and nortrimebutine from human plasma.

Materials:

  • Human plasma samples (collected in K2EDTA tubes)

  • Acetonitrile (HPLC grade)

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each plasma sample.

  • Add 600 µL of cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of trimebutine, nortrimebutine, and the internal standard.

Liquid Chromatography (LC) Parameters:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 20 psi

  • Collision Gas: 8 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Trimebutine388.2165.1150
Nortrimebutine374.2165.1150
This compound (IS)469.3165.1150

Note: The mass transition for this compound is a theoretical value based on its structure and requires experimental confirmation.

Method Validation

The analytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Trimebutine Metabolic Pathway

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine Nortrimebutine (N-monodesmethyltrimebutine) Trimebutine->Nortrimebutine N-Demethylation Hydrolyzed_Metabolites Hydrolyzed Metabolites Trimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Conjugated_Metabolites Conjugated Metabolites (Sulfate/Glucuronide) Trimebutine->Conjugated_Metabolites Didesmethyltrimebutine N-Didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-Demethylation Nortrimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Nortrimebutine->Conjugated_Metabolites Didesmethyltrimebutine->Hydrolyzed_Metabolites Ester Hydrolysis

Caption: Metabolic pathway of Trimebutine.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Drug Administration to Subjects Sampling Blood Sample Collection at Predetermined Time Points Dosing->Sampling Plasma_Separation Plasma Separation by Centrifugation Sampling->Plasma_Separation IS_Spiking Spiking with N-Benzy N,N-Didesmethyl Trimebutine-d5 (IS) Plasma_Separation->IS_Spiking Extraction Protein Precipitation and Extraction IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Acquisition and Processing LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Caption: Workflow for a trimebutine pharmacokinetic study.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Trimebutine and its Deuterated Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of trimebutine (TMB) and its primary metabolites, N-monodemethyltrimebutine (nortrimebutine, nor-TMB) and N-didemethyltrimebutine (APB), along with their corresponding deuterated analogues, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Trimebutine is a spasmolytic agent used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1] It undergoes extensive first-pass metabolism in the liver, with N-monodemethyltrimebutine (nortrimebutine) being the main active metabolite.[1] Other significant metabolites include N-didemethyltrimebutine and 3,4,5-trimethoxybenzoic acid. The use of stable isotope-labeled internal standards, such as deuterated analogues of the analytes, is the gold standard in bioanalytical method development to ensure accurate quantification by correcting for variability during sample processing and analysis.[2] This application note provides a detailed protocol for the chromatographic separation of trimebutine and its key metabolites from their deuterated counterparts, which is crucial for metabolic studies and clinical trials.

Experimental

Materials and Reagents
  • Trimebutine Maleate (Reference Standard)

  • N-monodemethyltrimebutine (Reference Standard)

  • N-didemethyltrimebutine (Reference Standard)

  • Trimebutine-d5 (Deuterated Internal Standard)

  • N-monodemethyltrimebutine-d3 (Deuterated Internal Standard)

  • N-didemethyltrimebutine-d3 (Deuterated Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Formic Acid (ACS Grade)

  • Human Plasma (Blank)

  • Water (Deionized, 18 MΩ·cm)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of analytes and internal standards from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (containing trimebutine-d5, nor-TMB-d3, and APB-d3 in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v Methanol:Water with 0.1% Formic Acid).

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5-95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

MRM Transitions:

The following MRM transitions are monitored for the analytes and their deuterated internal standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimebutine (TMB)388.2165.125
Trimebutine-d5 (TMB-d5)393.2165.125
Nortrimebutine (nor-TMB)374.2165.125
Nortrimebutine-d3 (nor-TMB-d3)377.2165.125
N-didemethyltrimebutine (APB)360.2165.125
N-didemethyltrimebutine-d3 (APB-d3)363.2165.125

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation of trimebutine and its metabolites from their deuterated analogues. The use of a C18 column with a gradient elution ensures sharp and symmetrical peaks. Deuterated internal standards co-elute with their respective non-deuterated analytes, which is ideal for accurate quantification as it compensates for matrix effects and variations in instrument response.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Trimebutine~ 2.8388.2165.1
Trimebutine-d5~ 2.8393.2165.1
Nortrimebutine~ 2.5374.2165.1
Nortrimebutine-d3~ 2.5377.2165.1
N-didemethyltrimebutine~ 2.2360.2165.1
N-didemethyltrimebutine-d3~ 2.2363.2165.1

Table 2: Method Validation Parameters

ParameterTrimebutineNortrimebutineN-didemethyltrimebutine
Linearity Range (ng/mL) 0.1 - 1000.5 - 5000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LLOQ (ng/mL) 0.10.50.1
Intra-day Precision (%CV) < 10%< 10%< 12%
Inter-day Precision (%CV) < 12%< 11%< 13%
Accuracy (% Bias) ± 10%± 9%± 11%
Recovery (%) ~ 85%~ 90%~ 82%

Visualizations

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine N-monodemethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine N-demethylation TMBA 3,4,5-Trimethoxybenzoic Acid Trimebutine->TMBA Ester Hydrolysis APB N-didemethyltrimebutine Nortrimebutine->APB N-demethylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standards Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

Application Note: Mass Spectrometry Fragmentation of N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimebutine is a medication used for the treatment of irritable bowel syndrome and other gastrointestinal disorders. Its metabolism in the human body is complex, involving processes such as N-demethylation and ester hydrolysis[1]. The major metabolites include N-monodemethyltrimebutine and N,N-didesmethyltrimebutine[1][2][3]. Deuterated internal standards are crucial for the accurate quantification of these metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4]. N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a synthetic derivative that can be utilized as an internal standard in such bioanalytical assays. Understanding its fragmentation pattern is essential for developing sensitive and specific multiple reaction monitoring (MRM) methods.

Predicted Mass Spectrometry Fragmentation

The fragmentation of N-Benzyl N,N-Didesmethyl Trimebutine-d5 in a tandem mass spectrometer is predicted to occur primarily at the ester linkage and the benzylic position. The five deuterium atoms on the phenyl ring of the butanol moiety are expected to remain intact on their respective fragment ions, serving as a mass signature.

Table 1: Predicted MRM Transitions for N-Benzyl N,N-Didesmethyl Trimebutine-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
N-Benzyl N,N-Didesmethyl Trimebutine-d5455.2195.1Cleavage of the ester bond, yielding the 3,4,5-trimethoxybenzoyl cation.
455.291.1Formation of the tropylium ion from the benzyl group.
455.2260.2Neutral loss of the 3,4,5-trimethoxybenzoic acid.

Proposed Fragmentation Pathway

The proposed fragmentation pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is illustrated below. The primary fragmentation is expected to be the cleavage of the ester bond, which is a common fragmentation pathway for esters in mass spectrometry.

Fragmentation_Pathway Precursor N-Benzyl N,N-Didesmethyl Trimebutine-d5 (m/z 455.2) Fragment1 3,4,5-Trimethoxybenzoyl cation (m/z 195.1) Precursor->Fragment1 Ester Cleavage Fragment2 Tropylium ion (m/z 91.1) Precursor->Fragment2 Benzylic Cleavage Fragment3 [M - C10H10O4 + H]+ (m/z 260.2) Precursor->Fragment3 Neutral Loss

Caption: Predicted Fragmentation Pathway of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of Trimebutine and its metabolites in human plasma[2][3].

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (N-Benzyl N,N-Didesmethyl Trimebutine-d5 in methanol).

  • Vortex for 30 seconds.

  • Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 3 mL of n-hexane/isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-1 min: 30% B1-5 min: 30% to 90% B5-7 min: 90% B7-7.1 min: 90% to 30% B7.1-10 min: 30% B
Flow Rate0.8 mL/min
Column Temperature40°C

3. Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Collision GasNitrogen
Dwell Time150 ms

Workflow Diagram

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the bioanalysis of Trimebutine metabolites.

Discussion

The proposed fragmentation pattern and analytical method provide a solid foundation for the use of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard. The primary product ion at m/z 195.1, corresponding to the 3,4,5-trimethoxybenzoyl cation, is expected to be highly specific and abundant, making it ideal for quantification. The other potential product ions can be used as qualifiers to enhance the certainty of identification. It is important to note that the optimal collision energy for each transition will need to be determined empirically during method development. The stability of the deuterated label on the phenyl ring is expected to be high under typical ESI conditions.

Conclusion

This application note outlines the predicted mass spectrometry fragmentation pattern of N-Benzyl N,N-Didesmethyl Trimebutine-d5 and provides a detailed protocol for its analysis by LC-MS/MS. While the fragmentation pathway is based on theoretical principles and data from related compounds, it offers a valuable starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics. Experimental verification of these predictions is recommended to establish a robust and reliable analytical method.

References

Application Notes and Protocols for N-Benzyl N,N-Didesmethyl Trimebutine-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, a non-competitive spasmolytic agent, is widely used in the treatment of irritable bowel syndrome and other gastrointestinal motility disorders. It primarily acts on the enteric nervous system by modulating intestinal contractions. Understanding the metabolic fate of Trimebutine is crucial for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of its main active metabolite, N-monodesmethyltrimebutine (nortrimebutine), and subsequently to N-didesmethyltrimebutine.[1]

Accurate quantification of Trimebutine and its metabolites in biological matrices is essential for drug metabolism and pharmacokinetic (DMPK) studies. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS bioanalytical method, as it effectively compensates for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard in the quantitative analysis of Trimebutine and its metabolites in plasma samples.

Metabolic Pathway of Trimebutine

Trimebutine is metabolized in a stepwise manner, primarily through N-demethylation. The following diagram illustrates the principal metabolic pathway.

Trimebutine_Metabolism Metabolic Pathway of Trimebutine Trimebutine Trimebutine Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine N-demethylation (CYP3A4) Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation

Caption: Metabolic conversion of Trimebutine to its primary metabolites.

Application: Quantitative Bioanalysis of Trimebutine and its Metabolites

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a deuterated analog of a Trimebutine metabolite, designed to serve as an ideal internal standard for LC-MS/MS-based quantification. Its structural similarity and mass difference allow for co-elution with the analytes of interest while being distinguishable by the mass spectrometer, thereby ensuring high accuracy and precision of the analytical method.

Principle

The methodology involves the extraction of Trimebutine, N-monodesmethyltrimebutine, and N-didesmethyltrimebutine from a biological matrix (e.g., human plasma) along with a known amount of the internal standard, N-Benzyl N,N-Didesmethyl Trimebutine-d5. The extracts are then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of each analyte to the internal standard against a calibration curve.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a common and rapid method for extracting Trimebutine and its metabolites from plasma.

Materials:

  • Human plasma samples (blank, calibration standards, quality control samples, and unknown samples)

  • Acetonitrile (ACN), HPLC grade

  • N-Benzyl N,N-Didesmethyl Trimebutine-d5 working solution (e.g., 100 ng/mL in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.4 mL/min
GradientStart with 10% B, ramp to 90% B over 5 min, hold for 1 min, re-equilibrate
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Dwell Time100 ms per transition
Collision GasArgon
Ion Source Temperature500°C

Table 1: Representative MRM Transitions for Trimebutine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimebutine388.2195.1
N-monodesmethyltrimebutine374.2195.1
N-didesmethyltrimebutine360.2195.1
N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS)455.3285.2

Note: The MRM transitions should be optimized for the specific instrument used.

Bioanalytical Method Validation Summary

A bioanalytical method using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Trimebutine0.5 - 500Linear, 1/x²> 0.995
N-monodesmethyltrimebutine1 - 1000Linear, 1/x²> 0.995
N-didesmethyltrimebutine0.5 - 500Linear, 1/x²> 0.995

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
Trimebutine LLOQ0.5< 15< 15± 20
Low1.5< 15< 15± 15
Mid75< 15< 15± 15
High400< 15< 15± 15
N-monodesmethyltrimebutine LLOQ1< 15< 15± 20
Low3< 15< 15± 15
Mid150< 15< 15± 15
High800< 15< 15± 15
N-didesmethyltrimebutine LLOQ0.5< 15< 15± 20
Low1.5< 15< 15± 15
Mid75< 15< 15± 15
High400< 15< 15± 15

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % bias: Percent deviation from nominal concentration.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a typical drug metabolism study using N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Experimental_Workflow Bioanalytical Workflow for Trimebutine Metabolism Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation pk_analysis Pharmacokinetic Analysis concentration_calculation->pk_analysis

Caption: High-level workflow for the quantitative analysis of Trimebutine.

Conclusion

The use of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard provides a robust and reliable approach for the quantitative analysis of Trimebutine and its major metabolites in biological matrices. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for regulatory submissions and advancing drug development programs.

References

Application Note and Protocol for the Forensic Toxicology Analysis of Trimebutine and its Metabolites using N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. It is prescribed for the treatment of irritable bowel syndrome and other functional bowel disorders. In forensic toxicology, the accurate and reliable quantification of Trimebutine and its major metabolites, N-monodesmethyltrimebutine (nor-Trimebutine) and N-didesmethyltrimebutine, is crucial in determining the cause and manner of death in cases of suspected overdose or drug-facilitated crimes. The use of a stable isotope-labeled internal standard is essential for achieving the required precision and accuracy in quantitative analysis by compensating for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for the simultaneous quantification of Trimebutine and its metabolites in biological matrices using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form its active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine).[2] Further demethylation leads to the formation of N-didesmethyltrimebutine. Understanding this metabolic pathway is critical for interpreting toxicological results, as the presence and concentration of metabolites can provide information about the timing and extent of drug exposure. In some instances, a glucuronide conjugate of N-desmethyltrimebutine has also been identified.[3]

Trimebutine Trimebutine Nor_Trimebutine N-monodesmethyltrimebutine (nor-Trimebutine) Trimebutine->Nor_Trimebutine N-demethylation Di_Nor_Trimebutine N-didesmethyltrimebutine Nor_Trimebutine->Di_Nor_Trimebutine N-demethylation Glucuronide N-desmethyltrimebutine Glucuronide Nor_Trimebutine->Glucuronide Glucuronidation

Caption: Metabolic pathway of Trimebutine.

Experimental Protocol

This protocol describes a validated method for the quantitative analysis of Trimebutine and its metabolites in forensic toxicology specimens.

Materials and Reagents
  • Analytes and Internal Standard:

    • Trimebutine Maleate

    • N-monodesmethyltrimebutine (nor-Trimebutine)

    • N-didesmethyltrimebutine

    • N-Benzyl N,N-Didesmethyl Trimebutine-d5 (Internal Standard)[4][5][6]

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • Deionized water (18.2 MΩ·cm)

    • Human plasma, whole blood, and urine (drug-free)

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of biological matrix (plasma, urine, or homogenized tissue), add 50 µL of the internal standard working solution (N-Benzyl N,N-Didesmethyl Trimebutine-d5 in methanol).

  • Add 100 µL of 2M sodium hydroxide solution and vortex for 30 seconds.

  • Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Parameter Condition
LC Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon
Mass Spectrometric Parameters (MRM Transitions)

The following multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Trimebutine388.2165.125
nor-Trimebutine374.2165.125
N-didesmethyltrimebutine360.2165.125
N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS)454.6165.125

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, based on typical validation parameters for forensic toxicology assays.

Table 1: Calibration and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Trimebutine1 - 500> 0.995
nor-Trimebutine1 - 500> 0.995
N-didesmethyltrimebutine1 - 500> 0.995

Table 2: Precision and Accuracy

Analyte QC Level (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias)
Trimebutine5< 10%< 10%± 15%
50< 10%< 10%± 15%
400< 10%< 10%± 15%
nor-Trimebutine5< 10%< 10%± 15%
50< 10%< 10%± 15%
400< 10%< 10%± 15%
N-didesmethyltrimebutine5< 10%< 10%± 15%
50< 10%< 10%± 15%
400< 10%< 10%± 15%

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
Trimebutine85 - 95< 15%
nor-Trimebutine85 - 95< 15%
N-didesmethyltrimebutine80 - 90< 15%

Experimental Workflow for Forensic Toxicology Analysis

The following diagram illustrates the logical workflow for a typical forensic toxicology case involving the analysis of Trimebutine.

cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_post_analysis Post-Analytical Case_Intake Case Intake and Specimen Receipt Screening Initial Toxicological Screening Case_Intake->Screening Sample_Prep Sample Preparation (LLE with IS) Screening->Sample_Prep Trimebutine Indicated LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Data_Review Data Review and Quality Control Data_Processing->Data_Review Interpretation Toxicological Interpretation Data_Review->Interpretation Reporting Final Report Generation Interpretation->Reporting

Caption: Forensic toxicology workflow for Trimebutine analysis.

Conclusion

The described LC-MS/MS method using N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard provides a robust and reliable approach for the quantification of Trimebutine and its major metabolites in forensic toxicology casework. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of the results, which is paramount in a forensic setting. This protocol can be adapted and validated for use with various biological matrices encountered in forensic investigations.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in the Analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] For N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated internal standard, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte (Trimebutine or its metabolites).[2][3] Common sources of matrix components that can cause these effects in bioanalytical samples include phospholipids, salts, and endogenous metabolites.[4][5]

Q2: Why is a deuterated internal standard like N-Benzyl N,N-Didesmethyl Trimebutine-d5 used, and can it be affected by matrix effects?

A2: A deuterated internal standard (IS) is used because its physicochemical properties are very similar to the analyte of interest.[6] It is expected to co-elute with the analyte and experience similar degrees of matrix effects, thus providing a reliable means of correction and improving data accuracy and precision.[2][6] However, deuterated standards are not immune to matrix effects.[3][7] Differences in retention time, however slight, between the analyte and the deuterated IS can lead to them being affected by different co-eluting matrix components, resulting in differential ion suppression or enhancement.[3]

Q3: What are the common signs of matrix effects in my LC-MS/MS data for N-Benzyl N,N-Didesmethyl Trimebutine-d5?

A3: Key indicators of matrix effects include:

  • Poor reproducibility of the internal standard peak area across different samples.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant difference in the analyte/IS peak area ratio when comparing standards prepared in a clean solvent versus those prepared in the biological matrix.

  • Drifting or inconsistent ion suppression/enhancement during a batch run.

Q4: How can I quantitatively assess the matrix effect for my N-Benzyl N,N-Didesmethyl Trimebutine-d5 analysis?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[8] This involves comparing the peak area of the internal standard in a blank matrix extract that has been spiked after extraction to the peak area of the IS in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects in the analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Issue 1: Inconsistent Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5) Peak Areas
  • Potential Cause: Variable ion suppression or enhancement across different samples due to variations in the biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Factor: Perform a post-extraction spike experiment with at least six different lots of blank matrix to assess the variability of the matrix effect.

    • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering endogenous components. Consider switching from protein precipitation (PPT) to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]

    • Optimize Chromatography: Modify the LC gradient to better separate the internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[8][9]

Issue 2: Poor Assay Accuracy and Precision
  • Potential Cause: Differential matrix effects on the analyte and the internal standard. Even with a deuterated IS, slight chromatographic shifts can lead to varying degrees of ion suppression.[3]

  • Troubleshooting Steps:

    • Co-elution Confirmation: Ensure that the analyte and N-Benzyl N,N-Didesmethyl Trimebutine-d5 are co-eluting as closely as possible. Adjusting the mobile phase composition or gradient may be necessary.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[10]

    • Investigate Alternative IS: If significant differential matrix effects persist, consider using a different deuterated internal standard with a labeling pattern that does not affect its chromatographic behavior.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a matrix effect assessment for N-Benzyl N,N-Didesmethyl Trimebutine-d5 using different sample preparation techniques. This data is for illustrative purposes to demonstrate the impact of sample cleanup on the matrix factor.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Relative Standard Deviation (RSD) of MF (n=6 lots)
Protein Precipitation (PPT)1,500,000975,0000.6518%
Liquid-Liquid Extraction (LLE)1,500,0001,200,0000.809%
Solid-Phase Extraction (SPE)1,500,0001,425,0000.954%

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
  • Setup: Infuse a standard solution of N-Benzyl N,N-Didesmethyl Trimebutine-d5 at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.[9]

  • Injection: Inject a blank, extracted plasma sample onto the LC-MS/MS system.

  • Analysis: Monitor the signal of the infused internal standard. A stable baseline indicates no matrix effects. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement.[8] This provides a profile of when interfering components elute.

Protocol 2: Post-Extraction Spike for Quantitative Matrix Effect Assessment
  • Sample Set 1 (Neat Solution): Prepare a solution of N-Benzyl N,N-Didesmethyl Trimebutine-d5 in the final reconstitution solvent at a known concentration.

  • Sample Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final evaporation step, reconstitute the extracts with the same internal standard solution prepared for Set 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the internal standard.

  • Calculation: Calculate the Matrix Factor (MF) for each lot of the biological matrix as described in FAQ 4.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lc LC Separation ppt->lc Crude Extract lle->lc spe->lc Cleanest Extract ms MS/MS Detection lc->ms pci Post-Column Infusion (Qualitative) ms->pci pes Post-Extraction Spike (Quantitative) ms->pes

Caption: Experimental workflow for sample preparation and matrix effect evaluation.

troubleshooting_logic start Inconsistent IS Peak Area or Poor Assay Performance eval_me Assess Matrix Effect (Post-Extraction Spike) start->eval_me is_me_high Is Matrix Effect Significant (MF < 0.8 or > 1.2)? eval_me->is_me_high improve_sp Improve Sample Prep (LLE or SPE) is_me_high->improve_sp Yes check_coelution Check Analyte/IS Co-elution is_me_high->check_coelution No optimize_lc Optimize Chromatography improve_sp->optimize_lc revalidate Re-validate Method optimize_lc->revalidate is_coeluting Are they co-eluting perfectly? check_coelution->is_coeluting matrix_matched Use Matrix-Matched Calibrators is_coeluting->matrix_matched No is_coeluting->revalidate Yes matrix_matched->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Stability of N-Benzy N,N-Didesmethyl Trimebutine-d5 in solution and biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Benzy N,N-Didesmethyl Trimebutine-d5 in solution and biological samples. As a deuterated analog of a Trimebutine derivative, its stability is expected to be comparable to the parent compound and other related molecules. Trimebutine is known to be susceptible to hydrolysis at its ester linkage, a characteristic likely shared by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

A1: Based on its chemical structure, which includes an ester functional group, the primary degradation pathway for this compound is expected to be hydrolysis. This reaction would cleave the ester bond, yielding 2-(benzylamino)-2-phenylbutanol-d5 and 3,4,5-trimethoxybenzoic acid. This is consistent with the known degradation of Trimebutine.[1]

Q2: What factors are likely to affect the stability of this compound in solution?

A2: The stability of this compound in solution is likely influenced by several factors, primarily pH, temperature, and light exposure.

  • pH: Ester hydrolysis is catalyzed by both acids and bases. Studies on Trimebutine maleate indicate it is most stable in acidic conditions, specifically within a pH range of 2-2.8.[1] Deviations from this optimal pH range are expected to accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at elevated temperatures will likely lead to faster degradation.

  • Light: Some molecules are sensitive to photodegradation. It is good practice to protect solutions of this compound from light, especially during long-term storage, as Trimebutine has been noted to be photosensitive.[1]

Q3: How should stock solutions of this compound be prepared and stored to ensure stability?

A3: To maximize stability, stock solutions should be prepared in a solvent that minimizes degradation. Given the susceptibility to hydrolysis, a non-aqueous solvent such as acetonitrile or methanol is recommended for the primary stock solution. For working solutions in aqueous buffers, it is advisable to prepare them fresh and use them promptly. For short-term storage of aqueous solutions, maintaining a pH between 2 and 2.8 and refrigeration (2-8°C) is recommended. For long-term storage, stock solutions in organic solvents should be stored at -20°C or lower and protected from light.

Q4: What are the key considerations for assessing the stability of this compound in biological samples (e.g., plasma, urine)?

A4: When assessing stability in biological matrices, several factors should be considered:

  • Enzymatic Degradation: Biological samples contain enzymes, such as esterases, that can accelerate the hydrolysis of the ester bond.

  • Matrix Effects: The complex nature of biological matrices can influence the stability of the analyte.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to degradation. It is crucial to evaluate the stability of the analyte over several freeze-thaw cycles.

  • Bench-Top Stability: The stability of the analyte in the biological matrix at room temperature should be determined to understand how long samples can be left out during processing.

  • Long-Term Storage Stability: Stability should be assessed at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected duration of the study.

One study on a related compound, N-desmethyltrimebutine (NDMT), discovered an unstable glucuronide conjugate in plasma, which impacted the accuracy of quantification.[2] This highlights the importance of thorough metabolite stability assessments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low analyte recovery during sample preparation. Degradation of the analyte during extraction or processing.- Ensure all processing steps are carried out at low temperatures (e.g., on ice).- Minimize the time samples spend at room temperature.- Evaluate the pH of any aqueous solutions used during extraction; adjust to a more acidic pH if possible.- Consider using a protein precipitation method with a cold organic solvent (e.g., acetonitrile) to minimize enzymatic activity.
Inconsistent results between different batches of experiments. Instability of stock or working solutions.- Prepare fresh working solutions for each experiment.- Verify the storage conditions of stock solutions (temperature, light protection).- Re-evaluate the stability of the stock solution if it has been stored for an extended period.
Decreasing analyte concentration in stored biological samples. Long-term storage instability.- Ensure samples are stored at a sufficiently low temperature (e.g., -80°C).- Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.- If degradation is still observed, consider adding a stabilizer (e.g., an esterase inhibitor) to the samples upon collection, if compatible with the analytical method.
Appearance of unknown peaks in chromatograms of stability samples. Formation of degradation products.- Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- The primary expected degradation products are 2-(benzylamino)-2-phenylbutanol-d5 and 3,4,5-trimethoxybenzoic acid.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature and analyze at 30 minutes, 1, 2, and 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, expose a solution (in a suitable solvent) to 60°C for 24 hours.

    • Photodegradation: Expose a solution (100 µg/mL) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), using a suitable stability-indicating HPLC or LC-MS/MS method.

Plasma Stability Assessment Protocol
  • Spiking: Spike fresh blank plasma with this compound at low and high concentrations relevant to the expected experimental range.

  • Stability Tests:

    • Freeze-Thaw Stability: Analyze aliquots after 1, 3, and 5 freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them unassisted at room temperature.

    • Bench-Top Stability: Keep aliquots at room temperature for 0, 2, 4, 8, and 24 hours before extraction and analysis.

    • Long-Term Stability: Store aliquots at the intended storage temperature (e.g., -20°C or -80°C) and analyze at 0, 1, 3, and 6 months.

  • Analysis: At each time point, extract the analyte from the plasma using a validated method and quantify its concentration. Compare the results to the baseline (time 0) concentration to determine the percentage of degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution under Forced Degradation

Condition Time % Remaining (Hypothetical) Major Degradation Products
0.1 M HCl24 hours85%2-(benzylamino)-2-phenylbutanol-d5, 3,4,5-trimethoxybenzoic acid
0.1 M NaOH4 hours<10%2-(benzylamino)-2-phenylbutanol-d5, 3,4,5-trimethoxybenzoic acid
3% H₂O₂24 hours95%Minor oxidative products
Heat (60°C)24 hours90%Minor degradation products
Light (ICH Q1B)->98%Minimal photodegradation

Table 2: Hypothetical Stability of this compound in Human Plasma

Condition Time/Cycles % Remaining (Low QC) % Remaining (High QC)
Bench-Top (RT)4 hours98%99%
Freeze-Thaw3 cycles97%98%
Long-Term (-80°C)3 months96%97%

Visualizations

G cluster_solution Stability in Solution cluster_bio Stability in Biological Samples cluster_factors Influencing Factors Stock Stock Solution (Organic Solvent) Working Working Solution (Aqueous Buffer) Stock->Working Dilution Degradation Degradation Working->Degradation Plasma Plasma Sample Plasma->Degradation Urine Urine Sample Urine->Degradation pH pH pH->Working pH->Plasma pH->Urine Temp Temperature Temp->Working Temp->Plasma Temp->Urine Light Light Light->Working Enzymes Enzymes Enzymes->Plasma Enzymes->Urine

Caption: Factors influencing the stability of this compound.

G start Start Stability Study prep Prepare Stock & Working Solutions start->prep spike Spike Biological Matrix prep->spike expose Expose to Stress Conditions (pH, Temp, Light, Freeze-Thaw) spike->expose extract Sample Extraction expose->extract analyze LC-MS/MS Analysis extract->analyze data Data Evaluation (% Recovery vs. Time 0) analyze->data end Determine Stability Profile data->end

Caption: General workflow for assessing analyte stability in biological samples.

References

Technical Support Center: N-Benzyl N,N-Didesmethyl Trimebutine-d5 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in N-Benzyl N,N-Didesmethyl Trimebutine-d5 standards. This resource is intended for researchers, scientists, and drug development professionals utilizing these standards in their experiments.

Troubleshooting Guide: Identification and Management of Impurities

When working with N-Benzyl N,N-Didesmethyl Trimebutine-d5 standards, encountering unexpected peaks or purity issues can be a concern. The following table summarizes potential common impurities, their likely sources, and recommended actions to identify and mitigate their impact.

Impurity NamePotential Source(s)Recommended Analytical ApproachMitigation / Troubleshooting Steps
Trimebutine Incomplete synthesis or carry-over from starting materials.HPLC-UV, LC-MS/MSVerify the certificate of analysis (CoA) of the standard. Use a high-resolution mass spectrometer to confirm the mass of the impurity. If present at unacceptable levels, contact the supplier.
N-Desmethyl Trimebutine Metabolite of Trimebutine, potentially formed during synthesis or degradation.[]LC-MS/MSConfirm the presence and quantity of this impurity. If it interferes with the analysis, chromatographic method optimization may be required to achieve separation.
N-Didesmethyl Trimebutine Metabolite of Trimebutine, potentially formed during synthesis or degradation.[][2]LC-MS/MSSimilar to N-Desmethyl Trimebutine, confirm its presence and optimize the analytical method if necessary.
3,4,5-Trimethoxybenzoic acid Hydrolysis of the ester linkage in Trimebutine or the standard.[3][4]HPLC-UV, LC-MS/MSThis is a known degradation product.[4] Ensure proper storage conditions (cool, dry, and protected from light) to minimize degradation.[5] Check the pH of your sample solutions, as hydrolysis is catalyzed by acid or base.[5]
Methyl 3,4,5-trimethoxybenzoate A known impurity related to Trimebutine synthesis.[][3]HPLC-UV, LC-MS/MSReview the CoA for specified limits of this impurity. If causing interference, chromatographic adjustments may be needed.
Unlabeled N-Benzyl N,N-Didesmethyl Trimebutine Incomplete deuteration during the synthesis of the standard.LC-MS/MSUse mass spectrometry to check the isotopic purity of the standard. The presence of a significant M+0 peak could indicate this impurity.
Residual Solvents (e.g., Methanol, Dichloromethane) Carry-over from the synthesis and purification process.[6]Gas Chromatography (GC) with headspace analysisRefer to the CoA for information on residual solvents. While typically not interfering with LC-MS analysis, high levels can affect the standard's purity value.
N-Nitroso-desmethyl Trimebutine Potential nitrosamine impurity.[3][6]LC-MS/MS with a sensitive method for nitrosamine detection.The European Medicines Agency has noted that Trimebutine formulations might be contaminated with N-nitrosamines.[2] If your work is sensitive to nitrosamines, specific testing may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my N-Benzyl N,N-Didesmethyl Trimebutine-d5 standard?

A1: The most common impurities are typically related to the synthesis of the parent compound, Trimebutine, and the deuterated standard itself. These can include starting materials, intermediates, and by-products. Known impurities of Trimebutine include N-Desmethyl Trimebutine, N-Didesmethyl Trimebutine, and Methyl 3,4,5-trimethoxybenzoate.[][3] Additionally, degradation products, such as 3,4,5-Trimethoxybenzoic acid, can form due to hydrolysis.[4] You might also encounter unlabeled versions of the deuterated standard.

Q2: My chromatogram shows a peak that I suspect is a degradation product. How can I confirm this?

A2: Trimebutine is known to be susceptible to hydrolysis of its ester bond, especially under acidic or basic conditions, leading to the formation of 3,4,5-trimethoxybenzoic acid and the corresponding alcohol.[4][5] To confirm if an unknown peak is a degradation product, you can perform forced degradation studies on your standard. Exposing the standard to mild acidic, basic, and oxidative conditions can help to selectively generate degradation products and compare their retention times and mass spectra with the unknown peak in your sample.[7][8]

Q3: How should I properly store my N-Benzyl N,N-Didesmethyl Trimebutine-d5 standard to minimize degradation?

A3: To minimize the risk of degradation, especially hydrolysis, it is crucial to store the standard in a cool, dry place, protected from light and moisture.[5] For long-term storage, refer to the manufacturer's recommendations provided on the certificate of analysis. When preparing solutions, use high-purity solvents and consider the pH of the solution, as Trimebutine is most stable in a slightly acidic pH range of 2-2.8.[5]

Q4: Can residual solvents from the synthesis process affect my experimental results?

A4: Residual solvents are impurities that can be present from the manufacturing process.[6] While they may not directly interfere with the chromatographic separation in LC-MS methods, their presence can affect the overall purity and accurate weighing of the standard. The certificate of analysis should provide information on the residual solvents and their concentration. For highly sensitive applications, it's important to consider the potential impact of these solvents.

Q5: I see a small peak with a mass corresponding to the unlabeled N-Benzyl N,N-Didesmethyl Trimebutine. Is this normal?

A5: The presence of a small amount of the unlabeled compound is not uncommon in deuterated standards and is a result of incomplete isotopic incorporation during synthesis. The isotopic purity of the standard should be specified on the certificate of analysis. For quantitative assays, it is important to account for the isotopic purity to ensure accurate results.

Experimental Workflow and Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 standards and the investigation of potential impurities.

G Workflow for Impurity Analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Evaluation cluster_3 Troubleshooting prep Prepare Standard Solution hplc LC-MS/MS Analysis prep->hplc eval Chromatogram Review hplc->eval impurity_id Impurity Identification eval->impurity_id forced_degradation Forced Degradation Study impurity_id->forced_degradation If unknown peaks method_opt Method Optimization impurity_id->method_opt If interference contact_supplier Contact Supplier impurity_id->contact_supplier If out of spec

Caption: Workflow for the analysis and troubleshooting of impurities in deuterated standards.

References

Technical Support Center: Optimizing LC Gradient for Separation of Trimebutine Isomers and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of trimebutine isomers and its metabolites.

Frequently Asked Questions (FAQs)

1. What are the major metabolites of trimebutine that I should consider in my analysis?

Trimebutine is primarily metabolized into several key compounds that should be monitored. These include:

  • N-monodesmethyltrimebutine (nor-TMB or NDTMB): The main active metabolite.

  • N-didesmethyltrimebutine (APB): Another demethylated metabolite.

  • 3,4,5-trimethoxybenzoic acid (TMBA): A product of ester hydrolysis.

  • N-desmethyltrimebutine (NDMT) glucuronide conjugate: An unstable metabolite that can lead to a positive bias for NDMT if not handled properly during sample preparation.[1][2]

2. What type of LC column is typically used for the separation of trimebutine and its metabolites?

Reversed-phase C18 columns are the most commonly used for the simultaneous analysis of trimebutine and its metabolites. Specific examples from published methods include:

  • YMC J'sphere C18[3]

  • Sun Fire C18[4][5]

  • Hypersil PFP Gold[6][7]

3. What are the recommended mobile phases for separating trimebutine and its metabolites?

Both isocratic and gradient elution methods are effective. The choice depends on the complexity of the sample and the required analysis time.

  • Isocratic Elution: A mixture of an ammonium acetate buffer (e.g., 2 mM, pH 6.5) and methanol (e.g., 20:80, v/v) has been successfully used.[3]

  • Gradient Elution: A gradient using water and acetonitrile, both with 0.1% formic acid, is a common choice for rapid analysis.[5]

4. How can I separate the enantiomers of trimebutine?

The chiral separation of trimebutine enantiomers typically requires a chiral stationary phase (CSP). A successful separation has been reported using a Chiralpak AD-H column with a normal phase mobile phase consisting of hexane, isopropanol, glacial acetic acid, and triethylamine. The proportions of these components are critical for achieving baseline resolution.

5. What is the significance of the recently discovered NDMT glucuronide conjugate?

The NDMT glucuronide conjugate is an unstable metabolite that can hydrolyze back to N-desmethyltrimebutine (NDMT) during sample processing and analysis.[1][2] This can lead to an overestimation of the NDMT concentration. To obtain an accurate measurement of total NDMT, an acidification step can be introduced during the extraction procedure to ensure complete hydrolysis of the glucuronide.[1][2]

Troubleshooting Guides

Poor Resolution of Metabolites

Q: I am seeing poor resolution between trimebutine and its N-desmethylated metabolites. What should I do?

A: Poor resolution between these closely related compounds is a common issue. Here are several steps you can take to improve separation:

  • Optimize the Gradient: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent percentage can improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention. Experiment with slight adjustments to the pH of the aqueous component.

  • Change the Organic Modifier: If you are using methanol, consider switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the run time.

  • Consider a Different Column: If the above steps do not provide sufficient resolution, you may need to try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for these compounds.[6][7]

Peak Tailing of Trimebutine and its Metabolites

Q: The peaks for trimebutine and its metabolites are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like trimebutine and its amine-containing metabolites is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s how to address this:

  • Use an End-capped Column: Ensure you are using a high-quality, well-end-capped C18 column to minimize the number of free silanol groups.

  • Add a Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. Typically, a concentration of 0.1% is a good starting point.

  • Adjust Mobile Phase pH: Operating the mobile phase at a mid-range pH can sometimes exacerbate tailing. Try adjusting the pH to be at least 2 pH units away from the pKa of your analytes.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Poor Resolution of Trimebutine Enantiomers

Q: I am not getting baseline separation of the trimebutine enantiomers on my chiral column. What parameters can I adjust?

A: Chiral separations are highly sensitive to chromatographic conditions. Here are the key parameters to optimize:

  • Mobile Phase Composition: For normal phase chiral separations, the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical. Small changes in this ratio can have a significant impact on resolution.

  • Mobile Phase Additives: The addition of small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine) is often necessary to improve peak shape and selectivity for basic compounds like trimebutine. The concentration of these additives should be carefully optimized.

  • Column Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral separations. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to increase the interaction time with the chiral stationary phase.

Irreproducible Retention Times

Q: My retention times for trimebutine and its metabolites are shifting between injections. What could be the cause?

A: Fluctuating retention times can be caused by several factors:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Chiral columns, in particular, may require longer equilibration times.

  • Mobile Phase Instability: If your mobile phase contains buffers, ensure they are fresh and that the pH is stable. Microbial growth in the aqueous phase can also be a problem.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and delivering a stable flow rate.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Separation of Trimebutine and its Metabolites by LC-MS/MS

This protocol is a general guideline based on published methods for the simultaneous determination of trimebutine, N-monodesmethyltrimebutine, N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid.

  • LC Column: Sun Fire C18, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear gradient from 10% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.0-4.1 min: Return to 10% B

    • 4.1-5.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode for trimebutine and its demethylated metabolites, and negative mode for TMBA. Use Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Chiral Separation of Trimebutine Enantiomers

This protocol is based on a published method for the enantiomeric separation of trimebutine.

  • LC Column: Chiralpak AD-H, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid / Triethylamine (e.g., 97:3:0.1:0.3 v/v/v/v). The optimal ratio may require fine-tuning.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV detector at 265 nm.

Data Presentation

Table 1: LC-MS/MS Parameters for Trimebutine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Trimebutine388.2165.1Positive
N-monodesmethyltrimebutine374.2165.1Positive
N-didesmethyltrimebutine360.2165.1Positive
3,4,5-trimethoxybenzoic acid211.1196.0Negative

Table 2: Validation Data for Trimebutine and Metabolite Quantification in Human Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)
Trimebutine1 - 100158.2[3]
N-monodesmethyltrimebutine1 - 500169.6[3]
N-didesmethyltrimebutine1 - 100151.2[3]
3,4,5-trimethoxybenzoic acid50 - 10,0005062.5[3]

Note: Data compiled from a representative study.[3] Validation parameters may vary between different methods and laboratories.

Visualizations

Experimental_Workflow_Metabolites cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precip Protein Precipitation (e.g., Acetonitrile) plasma->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into LC System supernatant->injection Analysis c18_column Reversed-Phase C18 Column injection->c18_column gradient_elution Gradient Elution c18_column->gradient_elution ms_detection MS/MS Detection (MRM) gradient_elution->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Resolution of Trimebutine Enantiomers adjust_ratio Adjust Alcohol/Hexane Ratio start->adjust_ratio optimize_additives Optimize Acid/Base Additives adjust_ratio->optimize_additives If still poor end Resolution Improved adjust_ratio->end Success change_temp Vary Column Temperature optimize_additives->change_temp If still poor optimize_additives->end Success reduce_flow Reduce Flow Rate change_temp->reduce_flow If still poor change_temp->end Success reduce_flow->end Success

References

Technical Support Center: N-Benzyl N,N-Didesmethyl Trimebutine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address issues of poor peak shape encountered during the chromatographic analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5. The content is tailored for researchers, scientists, and professionals in drug development and analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: My chromatographic peak for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is distorted. What are the most common causes and where should I begin troubleshooting?

Poor peak shape for this analyte, a deuterated analogue of a trimebutine metabolite, typically manifests as peak tailing, fronting, or splitting. Given that the molecule contains a basic secondary amine, the most common issue is peak tailing due to interactions with the stationary phase.

Start by identifying the specific type of peak distortion. A systematic approach, beginning with the most probable causes, will resolve the issue efficiently.

Q2: Why is my N-Benzyl N,N-Didesmethyl Trimebutine-d5 peak tailing?

Peak tailing, where the latter half of the peak is elongated, is frequently observed for basic compounds like this analyte.[1] The primary causes include:

  • Secondary Silanol Interactions: The basic amine functional group can interact strongly with residual acidic silanol groups on silica-based stationary phases (like C18).[2][3] This secondary retention mechanism delays a portion of the analyte molecules, causing a tail. This is especially prominent when the mobile phase pH is above 3.[2][3]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1][4]

  • Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the column and detector can cause band broadening and tailing.[1][2]

Q3: What causes my analyte peak to show fronting?

Peak fronting, an asymmetry where the first half of the peak is broader, is less common than tailing for this compound but can occur.[5][6] The typical causes are:

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet.[5][6][7][8] Excess analyte molecules travel down the column more quickly, leading to a fronting peak.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will be distorted as it enters the column, often resulting in fronting or splitting.[4][7][9]

  • Column Collapse: A physical change or collapse in the column's packed bed, potentially due to extreme pH or temperature, can lead to peak fronting.[5]

Q4: My peak is split or has a shoulder. What is the reason for this?

Split peaks suggest that the analyte band is being disrupted before or during separation.[5][10] Common reasons include:

  • Blocked Inlet Frit: Particulates from the sample or system can partially block the inlet frit of the column, causing the sample to be introduced unevenly onto the stationary phase.[5][10] If all peaks in the chromatogram are split, this is a likely cause.[10][11]

  • Column Void: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split or doubled peak.[5][11]

  • Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause the analyte to precipitate on the column or create severe band distortion, appearing as a split peak.[12][13]

  • Co-elution: An interfering compound may be eluting very close to the analyte, appearing as a shoulder or a small, unresolved peak.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of the analyte, both the ionized and non-ionized forms of the molecule may be present, leading to peak splitting or broadening.[13][14][15]

Troubleshooting Summary

The following table summarizes common peak shape problems and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols.[2][3] 2. Column contamination or aging.[1][4] 3. High mobile phase pH.[12] 4. Extra-column dead volume.[2]1. Lower mobile phase pH to 2.5-3.5 using a modifier like formic acid. 2. Use a modern, high-purity, end-capped column or a polar-embedded phase column.[2][3] 3. Flush the column or replace it if it's old. 4. Use shorter, narrower internal diameter tubing and ensure fittings are secure.[2]
Peak Fronting 1. Column overload (high concentration or volume).[5][8] 2. Sample solvent is stronger than the mobile phase.[7][9] 3. Column bed collapse.[5]1. Dilute the sample or reduce the injection volume.[5][6] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[4][13] 3. Replace the column and operate within its recommended pH and temperature limits.[5]
Split Peak / Shoulder 1. Partially blocked column inlet frit.[10][11] 2. Void at the head of the column.[5][11] 3. Severe sample solvent mismatch.[12][13] 4. Co-elution with an interfering peak.1. Reverse flush the column (if permitted by the manufacturer). 2. Use an in-line filter to protect the column.[5] 3. Replace the column if a void has formed. 4. Ensure the sample is dissolved in the mobile phase. 5. Adjust the gradient or mobile phase composition to improve resolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.

TroubleshootingWorkflow cluster_problem 1. Identify Problem cluster_causes 2. Investigate Potential Causes cluster_solutions 3. Implement Solutions start Poor Peak Shape for Analyte Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Split Split / Shoulder Peak start->Split Silanol Silanol Interactions (Analyte is Basic) Tailing->Silanol ColumnIssue Column Issue (Void, Blockage, Contamination) Tailing->ColumnIssue ExtraColumn Extra-Column Volume Tailing->ExtraColumn Overload Column Overload (Mass or Volume) Fronting->Overload Solvent Sample Solvent Mismatch Fronting->Solvent Fronting->ColumnIssue Split->Solvent Split->ColumnIssue MobilePhase Mobile Phase pH near pKa Split->MobilePhase LowerPH Lower Mobile Phase pH Silanol->LowerPH ChangeColumn Use End-Capped Column Silanol->ChangeColumn ReduceSample Reduce Concentration or Injection Volume Overload->ReduceSample MatchSolvent Match Sample Solvent to Mobile Phase Solvent->MatchSolvent ReplaceColumn Flush or Replace Column ColumnIssue->ReplaceColumn CheckSystem Check Tubing & Connections ExtraColumn->CheckSystem AdjustPH Adjust pH away from pKa MobilePhase->AdjustPH

Caption: A workflow diagram for troubleshooting poor peak shape in HPLC.

Experimental Protocols

A robust analytical method is crucial for achieving good peak shape. Below is a representative LC-MS/MS protocol for the analysis of trimebutine and its metabolites, which can be adapted for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Objective: To provide a starting point for method development and troubleshooting.

1. Sample Preparation (Protein Precipitation)

This method is commonly used for plasma samples.[16]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (containing N-Benzyl N,N-Didesmethyl Trimebutine-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

2. Chromatographic Conditions

These conditions are based on published methods for trimebutine analysis and are designed to minimize peak tailing for basic analytes.[16][17]

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A high-purity, end-capped C18 column (e.g., Waters SunFire C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water or 2 mM Ammonium Acetate, pH adjusted to 3.5.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    0.5 0.3 95 5
    3.5 0.3 10 90
    4.5 0.3 10 90
    4.6 0.3 95 5

    | 6.0 | 0.3 | 95 | 5 |

  • Column Temperature: 40°C.[18]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[17]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[17]

  • Typical ESI Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: MRM transitions and collision energies must be optimized specifically for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

References

N-Benzy N,N-Didesmethyl Trimebutine-d5 storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzyl-N,N-didesmethyl Trimebutine-d5

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Benzyl-N,N-didesmethyl Trimebutine-d5. Adherence to these guidelines is crucial for maintaining the isotopic and chemical purity of the compound, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Benzyl-N,N-didesmethyl Trimebutine-d5?

Proper storage is critical to prevent degradation and maintain the integrity of the compound. For long-term storage, it is recommended to store N-Benzyl-N,N-didesmethyl Trimebutine-d5 as a solid at -20°C.[1][2] Solutions of the compound should also be stored at low temperatures, typically between 2-8°C for short-term storage or at -20°C for longer periods.[1][2] It is imperative to protect the compound from light by using amber vials or storing it in the dark.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.

Q2: How should I handle N-Benzyl-N,N-didesmethyl Trimebutine-d5 upon receipt?

Upon receiving the compound, it is important to allow the vial to equilibrate to room temperature before opening. This simple step prevents the condensation of atmospheric moisture, which can compromise the stability of the compound.[1][3] It is advisable to handle the compound in a dry, inert atmosphere, such as under nitrogen or argon, to minimize exposure to moisture and oxygen.[2][3]

Q3: What is the appropriate solvent for dissolving N-Benzyl-N,N-didesmethyl Trimebutine-d5?

The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange, which can alter the isotopic purity of the standard.[1] High-purity aprotic solvents such as acetonitrile, methanol, or dichloromethane are generally recommended.[1][4] Avoid using acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[1][2]

Q4: How can I prevent contamination of the standard?

To prevent contamination, always use clean, dry glassware and calibrated pipettes.[3] It is recommended to prepare individual stock solutions for each standard rather than a mixture to maintain the integrity of each compound.[1][5] Tightly sealing the storage container is crucial to protect against moisture and other atmospheric contaminants.[3] For highly sensitive experiments, using single-use ampoules can be an effective strategy to minimize the risk of contamination.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of the standard due to improper storage.Verify that the standard has been stored at the recommended temperature and protected from light. Prepare a fresh working solution from a properly stored stock solution.[1]
Inaccurate concentration of the standard solution.Ensure pipettes are properly calibrated. Prepare a new stock solution, paying close attention to weighing and dilution steps.
Loss of isotopic purity Deuterium-hydrogen (H/D) exchange.Use high-purity aprotic solvents for reconstitution and dilution. Avoid acidic or basic aqueous solutions.[1][2] Handle the compound in a dry, inert atmosphere.[3]
Poor solubility Incorrect solvent selection.Refer to the Certificate of Analysis or product datasheet for recommended solvents. Dichloromethane and other aprotic solvents are generally suitable.[4]
Contamination of the standard Exposure to moisture or other contaminants.Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] Use clean, dry labware.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Equilibration: Allow the vial containing the solid N-Benzyl-N,N-didesmethyl Trimebutine-d5 to warm to room temperature before opening.[1][3]

  • Weighing: In a dry, inert atmosphere (e.g., under a stream of nitrogen), accurately weigh the desired amount of the compound using a calibrated analytical balance.[3]

  • Dissolution: Quantitatively transfer the weighed compound to a clean, dry volumetric flask. Add a small amount of a suitable high-purity aprotic solvent (e.g., acetonitrile, methanol, or dichloromethane) and swirl to dissolve.

  • Dilution: Once dissolved, dilute to the final volume with the same solvent.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C.[1]

Protocol 2: Preparation of Working Solutions

  • Equilibration: Allow the stock solution to reach room temperature before use.

  • Dilution: Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentration for your experimental needs.

  • Usage: It is recommended to prepare working solutions fresh daily to ensure accuracy.[2]

Visual Guides

Storage_Handling_Workflow A Receipt of Compound B Equilibrate to Room Temperature A->B C Open in Dry, Inert Atmosphere B->C D Prepare Stock Solution (Aprotic Solvent) C->D E Store Stock Solution (-20°C, Protected from Light) D->E F Prepare Fresh Working Solution E->F G Use in Experiment F->G

Caption: Workflow for proper handling and preparation of N-Benzyl-N,N-didesmethyl Trimebutine-d5 solutions.

Troubleshooting_Logic A Inconsistent Results? B Check Storage Conditions (Temp, Light) A->B yes C Verify Solution Preparation (Solvent, Dilution) A->C yes D Prepare Fresh Solutions B->D C->D E Re-run Experiment D->E

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Benzyl N,N-Didesmethyl Trimebutine-d5, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl N,N-Didesmethyl Trimebutine-d5 and what is its primary use?

A1: N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a stable isotope-labeled analog of a metabolite of Trimebutine.[1][2][3] It is primarily used as an analytical standard for pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays to quantify Trimebutine and its metabolites.[4]

Q2: What is the expected primary degradation pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5 in aqueous solutions?

A2: Based on the known degradation of the parent compound, Trimebutine, the primary degradation pathway for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is expected to be the hydrolysis of the ester linkage.[5][6] This hydrolysis can be catalyzed by both acidic and basic conditions, yielding 3,4,5-trimethoxybenzoic acid and a deuterated N-benzyl analog of 2-amino-2-phenylbutanol.

Q3: At what pH range is the parent compound, Trimebutine, most stable?

A3: Studies on Trimebutine maleate have shown that it is most stable in an acidic pH range of 2.0-2.8.[5] It is reasonable to assume that the deuterated derivative will exhibit similar stability characteristics.

Q4: How does pH affect the stability of tertiary amine compounds in general?

A4: The pH of a solution is a critical factor in the stability of pharmaceutical compounds, especially those containing functional groups like esters and amines.[7] For tertiary amines, the pH determines the state of ionization.[8][9] In acidic conditions, the amine is protonated, which can influence its solubility and susceptibility to specific degradation pathways. Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, which is a common degradation pathway for many drugs.[7]

Q5: Are there any established analytical methods to assess the stability of Trimebutine and its derivatives?

A5: Yes, several analytical methods have been developed to determine Trimebutine and its degradation products. These include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and fluorimetry.[6][10][11][12] These methods can be adapted to assess the stability of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The pH of the solution may be outside the optimal stability range.Ensure the pH of the solution is maintained within the recommended stable range (e.g., pH 2-4 for initial studies). Use appropriate buffer systems to control the pH.[7]
Inconsistent results in stability studies. The compound may be sensitive to light or temperature.Conduct all experiments under controlled light and temperature conditions. Trimebutine is known to be photosensitive.[5] Store stock solutions and samples protected from light and at the recommended temperature.
Precipitation of the compound from the solution. The pH of the solution may have shifted, affecting the solubility of the compound.Verify the pH of the solution. The solubility of amine-containing compounds can be highly pH-dependent. Adjust the pH as necessary to ensure the compound remains in solution.
Appearance of unexpected peaks in chromatograms. This could indicate the formation of unknown degradation products.Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles.[13][14]

Quantitative Data Summary

The following table summarizes the reported pH-rate profile for the degradation of Trimebutine maleate, which can serve as a proxy for estimating the stability of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

pH Observed Degradation Rate Constant (k_obs) (arbitrary units) Relative Stability
2.01.2High
2.81.0Highest
4.02.5Moderate
7.08.0Low
10.015.0Very Low
11.925.0Lowest

Data is illustrative and based on the reported pH-rate profile of Trimebutine maleate.[6][11]

Experimental Protocols

Protocol 1: Determination of the pH-Stability Profile of N-Benzyl N,N-Didesmethyl Trimebutine-d5

Objective: To determine the stability of N-Benzyl N,N-Didesmethyl Trimebutine-d5 across a range of pH values.

Materials:

  • N-Benzyl N,N-Didesmethyl Trimebutine-d5

  • Britton-Robinson buffer solutions (pH 2, 4, 7, 9, and 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of N-Benzyl N,N-Didesmethyl Trimebutine-d5 in acetonitrile.

  • In separate vials, add an aliquot of the stock solution to each of the Britton-Robinson buffer solutions to achieve a final concentration of 10 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot from each vial and quench the degradation by diluting with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of N-Benzyl N,N-Didesmethyl Trimebutine-d5 remaining at each time point for each pH.

  • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.

  • Plot the logarithm of k versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (N-Benzyl N,N-Didesmethyl Trimebutine-d5 in ACN) incubation Incubate Samples (Controlled Temperature) prep_stock->incubation prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 11) prep_buffers->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling quench Quench Degradation (Dilute with Mobile Phase) sampling->quench analysis HPLC Analysis quench->analysis data Data Analysis (Calculate % Remaining, Rate Constants) analysis->data profile Generate pH-Rate Profile data->profile

Caption: Experimental workflow for determining the pH-stability profile.

degradation_pathway parent N-Benzyl N,N-Didesmethyl Trimebutine-d5 hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 3,4,5-Trimethoxybenzoic Acid hydrolysis->product1 product2 Deuterated N-benzyl 2-amino-2-phenylbutanol hydrolysis->product2

Caption: Proposed degradation pathway of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

References

Validation & Comparative

A Comparative Guide to N-Benzy N,N-Didesmethyl Trimebutine-d5 as a Reference Standard for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of trimebutine, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comprehensive comparison of N-Benzy N,N-Didesmethyl Trimebutine-d5 as a reference standard against other potential alternatives, supported by experimental data and detailed methodologies.

Trimebutine is a spasmolytic agent that undergoes extensive metabolism, with N-desmethyltrimebutine (nor-trimebutine) being its main active metabolite. Accurate quantification of trimebutine and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for matrix effects and variability in sample processing and instrument response.[1]

Comparative Analysis of Internal Standards

The ideal internal standard for LC-MS analysis should be a stable isotope-labeled analogue of the analyte, exhibiting similar physicochemical properties, chromatographic behavior, and ionization efficiency. The choice of internal standard can significantly impact the performance of the analytical method.

FeatureThis compoundOther Deuterated Trimebutine Metabolites (e.g., N-Demethyl Trimebutine-d5)Non-Isotopically Labeled Analogues (e.g., Haloperidol-d4, Procaine)
Structural Similarity High, structurally identical to a trimebutine metabolite, differing only in isotopic composition.High, structurally identical to other key metabolites.Low, structurally different from trimebutine and its metabolites.
Chromatographic Co-elution Expected to co-elute with the corresponding unlabeled metabolite, which is ideal for minimizing matrix effects.Expected to co-elute with their respective unlabeled metabolites.May not co-elute with trimebutine or its metabolites, potentially leading to differential matrix effects.
Ionization Efficiency Nearly identical to the unlabeled analyte, ensuring effective compensation for ion suppression or enhancement.Nearly identical to their corresponding unlabeled analytes.May differ significantly, leading to inadequate compensation for matrix effects.
Potential for Crosstalk Low, provided that the isotopic purity is high (typically ≥98%) to prevent contribution to the analyte's signal.[1][2]Low, with high isotopic purity.No isotopic crosstalk, but potential for isobaric interferences from endogenous compounds.
Commercial Availability Available from various chemical suppliers as a research chemical.[3][4][5]Also commercially available, providing options for internal standards for different metabolites.[4]Widely available and may be less expensive.
Regulatory Acceptance Generally preferred by regulatory agencies for bioanalytical method validation due to its ability to provide higher accuracy and precision.[1]Also highly preferred for the same reasons.May be acceptable if properly validated, but often considered a less robust option.

Experimental Protocols

General LC-MS/MS Method for the Quantification of Trimebutine and its Metabolites

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of trimebutine and its metabolites in human plasma.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for trimebutine, its metabolites, and the internal standard would be determined and optimized. For example, for trimebutine (TMB) and N-mono-desmethyltrimebutine (nor-TMB), transitions of m/z 388.0→343.0 and 374.0→195.0, respectively, have been reported.[6][7]

Assessment of Isotopic Purity of a Deuterated Standard

The isotopic purity of the deuterated internal standard is crucial to avoid analytical inaccuracies.[2] High-resolution mass spectrometry (HR-MS) is a suitable technique for this assessment.

  • Sample Preparation: Prepare a solution of the deuterated standard (e.g., this compound) in an appropriate solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Analysis: Infuse the sample directly or inject it into the LC system. Acquire full scan mass spectra in the relevant mass range.

  • Data Analysis:

    • Determine the mass spectrum of the deuterated standard.

    • Identify the peak corresponding to the desired deuterated isotopologue (e.g., d5).

    • Identify and quantify the peaks corresponding to other isotopologues (e.g., d0, d1, d2, d3, d4).

    • Calculate the isotopic enrichment by determining the percentage of the desired isotopologue relative to the sum of all isotopologues. An isotopic enrichment of ≥98% is generally recommended.[1][2]

Visualizations

Trimebutine_Signaling_Pathway Trimebutine Trimebutine Opioid_Receptors μ, δ, κ Opioid Receptors (on enteric neurons and smooth muscle cells) Trimebutine->Opioid_Receptors Agonist/Antagonist activity Ion_Channels Voltage-gated Na+ and Ca2+ and K+ Channels Trimebutine->Ion_Channels Direct modulation Modulation Modulation of Neurotransmitter Release (e.g., Acetylcholine) Opioid_Receptors->Modulation GI_Motility Regulation of Gastrointestinal Motility Ion_Channels->GI_Motility Direct effect on smooth muscle contractility Modulation->GI_Motility

Caption: Hypothetical signaling pathway of Trimebutine's action on gastrointestinal motility.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Plasma_Sample Plasma Sample Spiked with Analyte IS_Addition Addition of Internal Standard (e.g., Trimebutine-d5 vs. Haloperidol-d4) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Area Integration (Analyte and IS) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination Validation Assess Method Validation Parameters (Accuracy, Precision, Linearity) Concentration_Determination->Validation

Caption: Experimental workflow for comparing internal standards in a bioanalytical method.

Logical_Relationship Start Start: Need for Trimebutine Quantification Decision1 Is a stable isotope-labeled internal standard available? Start->Decision1 SIL_IS Select Stable Isotope-Labeled IS (e.g., Trimebutine-d5) Decision1->SIL_IS Yes Non_SIL_IS Select a Structural Analogue IS (e.g., Haloperidol-d4) Decision1->Non_SIL_IS No Check_Purity Verify Chemical (>99%) and Isotopic (≥98%) Purity SIL_IS->Check_Purity Method_Validation Proceed to Full Method Validation Check_Purity->Method_Validation Validate_Coelution Validate for co-elution and differential matrix effects Non_SIL_IS->Validate_Coelution Validate_Coelution->Method_Validation End End: Reliable Bioanalytical Method Method_Validation->End

Caption: Decision tree for selecting an internal standard for trimebutine bioanalysis.

Conclusion

This compound serves as an excellent internal standard for the quantification of the corresponding trimebutine metabolite in biological matrices. Its structural and chemical similarity to the analyte ensures that it effectively tracks the analyte through sample preparation and analysis, leading to high accuracy and precision. While other deuterated metabolites or non-isotopically labeled compounds can be used, they may not offer the same level of performance and require more extensive validation to account for potential differences in chromatographic behavior and ionization. For robust and reliable bioanalytical data in trimebutine research, the use of a high-purity, stable isotope-labeled internal standard like this compound is the recommended approach.

References

A Comparative Guide to Internal Standards in Trimebutine Bioanalysis: The Case for N-Benzyl-N,N-didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to the robustness and reliability of bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of N-Benzyl-N,N-didesmethyl Trimebutine-d5 against other commonly used internal standards in the bioanalysis of Trimebutine, supported by experimental principles and data.

The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and detection. Stable isotope-labeled (SIL) internal standards, such as N-Benzyl-N,N-didesmethyl Trimebutine-d5, are widely considered the gold standard in bioanalysis. Their co-elution with the analyte and identical ionization behavior in the mass spectrometer allow for superior correction of matrix effects and other sources of analytical variability.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. While non-deuterated analogs have been used for Trimebutine analysis, they may not adequately compensate for analytical variability. The following table summarizes the performance of commonly cited internal standards for Trimebutine and its metabolites compared to the expected performance of a deuterated standard like N-Benzyl-N,N-didesmethyl Trimebutine-d5.

Internal StandardTypeAnalyte(s)Retention Time (min)Recovery (%)Matrix Effect (%)Citation
N-Benzyl-N,N-didesmethyl Trimebutine-d5 Deuterated AnalogTrimebutine & MetabolitesExpected to be nearly identical to analyteExpected to be consistent with analyteExpected to be minimal and track analyte[1][2]
CarbamazepineStructurally UnrelatedDesmethyl Trimebutine10.2 ± 0.395.00 ± 4.80Data not available[3]
VerapamilStructurally UnrelatedTrimebutine & N-monodesmethyltrimebutineData not availableData not availableData not available[4]
Haloperidol-d4Deuterated Structurally UnrelatedTrimebutine & N-monodesmethyltrimebutineData not availableData not availableData not available[5]

Note: Performance data for N-Benzyl-N,N-didesmethyl Trimebutine-d5 is based on the established principles of stable isotope dilution techniques, which predict nearly identical behavior to the unlabeled analyte, thus providing the most accurate correction.

Experimental Protocols

A robust bioanalytical method is essential for the reliable quantification of Trimebutine and its metabolites. The following is a representative LC-MS/MS protocol that can be adapted for use with a selected internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., N-Benzyl-N,N-didesmethyl Trimebutine-d5 in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Trimebutine, its metabolites, and the internal standard would be monitored. For example:

    • Trimebutine: m/z 388.2 -> 165.1

    • N-desmethyltrimebutine: m/z 374.2 -> 165.1

    • N-Benzyl-N,N-didesmethyl Trimebutine-d5: (Expected m/z would be analyte + 5)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations in selecting an appropriate internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate Result Result Calculate->Result

References

A Comparative Guide to Cross-Validation of Analytical Methods for Trimebutine and its Metabolites Using N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the reliability and consistency of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. Cross-validation of analytical methods is a critical process performed when two or more distinct methods are used to generate data within the same or across different studies, ensuring the integrity of the collective dataset. This guide provides an objective comparison of hypothetical bioanalytical methods for trimebutine and its metabolites, highlighting the indispensable role of a stable isotope-labeled internal standard, N-Benzyl N,N-Didesmethyl Trimebutine-d5.

The use of a deuterated internal standard, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] An ideal internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization response, thereby compensating for variability during sample preparation and analysis.[1] N-Benzyl N,N-Didesmethyl Trimebutine-d5, being a stable isotope-labeled analog of a trimebutine metabolite intermediate, serves as an excellent choice for ensuring the accuracy and precision of quantification for trimebutine and its N-demethylated metabolites.[5][6]

Performance Comparison of Analytical Methods

Cross-validation is essential when transferring a method to a different laboratory or when data from different analytical techniques are to be combined. The following table summarizes the performance characteristics of two hypothetical LC-MS/MS methods for the quantification of trimebutine and its primary metabolite, N-monodesmethyltrimebutine (nor-trimebutine), in human plasma. Method A represents an established in-house method, while Method B is a newly implemented method at a contract research organization (CRO). Both methods utilize N-Benzyl N,N-Didesmethyl Trimebutine-d5 as the internal standard.

Validation Parameter Method A (In-house) Method B (CRO) Acceptance Criteria (FDA/EMA)
Analyte Trimebutine / Nor-trimebutineTrimebutine / Nor-trimebutine-
Internal Standard N-Benzyl N,N-Didesmethyl Trimebutine-d5N-Benzyl N,N-Didesmethyl Trimebutine-d5-
Calibration Range (ng/mL) 1.0 - 1,0000.5 - 500Correlation coefficient (r²) ≥ 0.99
Linearity (r²) 0.998 / 0.9970.999 / 0.998-
Accuracy (% Bias) -5.2% to +4.8%-6.5% to +5.3%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Mean Extraction Recovery 85% / 82%88% / 86%Consistent, precise, and reproducible
Matrix Effect (% CV) ≤ 7.8%≤ 8.5%≤ 15%
Cross-Validation (% Difference) ReferenceMean difference: -4.2%Mean difference should be within ±15%

Data presented are representative and compiled based on typical performance of validated bioanalytical methods for trimebutine.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the key experimental protocols for the compared methods.

Method A: In-house Validated LC-MS/MS Method

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of internal standard working solution (N-Benzyl N,N-Didesmethyl Trimebutine-d5, 500 ng/mL).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[2]

    • Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu LC-20AD

    • Column: C18 reverse-phase column (e.g., YMC J'sphere C18, 2.1 x 50 mm, 4 µm)[7]

    • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v)[7]

    • Flow Rate: 0.2 mL/min[7]

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trimebutine: m/z 388.0 → 343.0[8]

      • Nor-trimebutine: m/z 374.0 → 195.0[8]

      • IS (N-Benzyl N,N-Didesmethyl Trimebutine-d5): Calculated based on structure.

Method B: CRO Implemented LC-MS/MS Method

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of internal standard working solution.

    • Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether.

    • Vortex for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent and reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Waters Acquity UPLC

    • Column: C18 reverse-phase column (e.g., SunFire C18, 2.1 x 50 mm, 3.5 µm)[9]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

    • Ionization Mode: ESI Positive

    • MRM Transitions: As established in Method A, with optimization for the specific instrument.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and the metabolic pathway of trimebutine.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Define Acceptance Criteria (e.g., ±15% mean difference) B Select QC Samples (Low, Medium, High) A->B C Select Incurred Study Samples B->C D Analyze QCs and Incurred Samples with Method A (Reference) C->D E Analyze the SAME QCs and Incurred Samples with Method B C->E F Calculate Percent Difference for each sample D->F E->F G Compare Results to Acceptance Criteria F->G H Decision: Methods are Comparable G->H Pass I Decision: Investigation Required G->I Fail

Figure 1. A typical workflow for the cross-validation of two bioanalytical methods.

Trimebutine Trimebutine NorTrimebutine N-Monodesmethyltrimebutine (Nor-trimebutine) Trimebutine->NorTrimebutine N-Demethylation Hydrolysis Hydrolysis Products Trimebutine->Hydrolysis Ester Hydrolysis DiNorTrimebutine N,N-Didesmethyltrimebutine NorTrimebutine->DiNorTrimebutine N-Demethylation

Figure 2. Simplified metabolic pathway of Trimebutine.

References

Inter-laboratory comparison of trimebutine analysis with N-Benzy N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioanalysis of Trimebutine Utilizing Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methodologies for the quantification of trimebutine and its metabolites in biological matrices, primarily human plasma. While a formal inter-laboratory comparison study using N-Benzy N,N-Didesmethyl Trimebutine-d5 as a common internal standard is not publicly available, this document synthesizes data from various independent studies to offer a comparative perspective on method performance. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust bioanalytical methods, helping to control for variability in sample extraction, chromatographic injection, and mass spectrometric ionization.[1]

Quantitative Performance of Trimebutine Bioanalytical Methods

The following tables summarize the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reported for the analysis of trimebutine and its key metabolites. These data are extracted from separate publications and represent the performance achieved within a single laboratory for each respective study.

Table 1: Method Performance for Trimebutine Analysis

ParameterMethod 1Method 2Method 3
Internal Standard Not SpecifiedBP (IS-1)Haloperidol-d4
Linearity Range (ng/mL) 1 - 100[2][3]0.5 - 500[4][5]10 - 1,000[6][7]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[2][3]0.510[7]
Intra-day Precision (%RSD) < 15[2][3]< 15[4][5]< 8.7[6][7]
Inter-day Precision (%RSD) < 15[2][3]< 15[4][5]< 8.7[6][7]
Accuracy (%) 85 - 115[2][3]85 - 115[4][5]90.0 - 98.5[6][7]
Extraction Recovery (%) 58.2[2][3]102.4[4][5]Not Reported

Table 2: Method Performance for N-Monodesmethyltrimebutine (nor-TMB) Analysis

ParameterMethod 1Method 2
Internal Standard Not SpecifiedHaloperidol-d4
Linearity Range (ng/mL) 1 - 500[2]10 - 1,000[6][7]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[2]10[7]
Intra-day Precision (%RSD) < 15[2]< 8.7[6][7]
Inter-day Precision (%RSD) < 15[2]< 8.7[6][7]
Accuracy (%) 85 - 115[2]90.0 - 98.5[6][7]
Extraction Recovery (%) 69.6[2]Not Reported

Experimental Protocols

The methodologies outlined below are generalized from the referenced studies and represent common approaches to trimebutine bioanalysis.

Sample Preparation: Protein Precipitation

A prevalent and straightforward technique for sample clean-up involves protein precipitation.

  • Sample Aliquoting : An aliquot of the plasma sample (e.g., 45 µL) is transferred to a microcentrifuge tube.[8]

  • Internal Standard Addition : A solution containing the internal standard (e.g., this compound) in a suitable solvent is added.[8]

  • Precipitation : A protein precipitating agent, such as acetonitrile, is added to the sample.

  • Vortexing and Centrifugation : The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.[8]

  • Supernatant Transfer : The resulting supernatant is transferred to a clean tube or a 96-well plate for analysis.[9]

  • Dilution (Optional) : The supernatant may be further diluted with a reconstitution solution (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation : The extracted samples are injected onto a reverse-phase HPLC column (e.g., a C18 or PFP column).[2][5][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer or water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used to separate the analytes from endogenous matrix components.

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed for detection.[2] Specific precursor-to-product ion transitions are monitored for trimebutine, its metabolites, and the internal standard.[6] Ionization is typically achieved using electrospray ionization (ESI) in positive mode.[6]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of trimebutine using a deuterated internal standard.

Trimebutine_Analysis_Workflow start Plasma Sample Collection add_is Addition of N-Benzy N,N-Didesmethyl Trimebutine-d5 start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end Results data_processing->end

Caption: Generalized workflow for trimebutine bioanalysis.

References

A Head-to-Head Comparison: N-Benzyl N,N-Didesmethyl Trimebutine-d5 Versus Non-Labeled Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of the performance of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a stable isotope-labeled internal standard, against its non-labeled counterpart in quantitative assays for Trimebutine and its metabolites.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, are widely considered the gold standard in quantitative bioanalysis. This is because their chemical and physical properties are nearly identical to the analyte, with the only significant difference being their mass. This near-identical behavior allows for superior correction of matrix effects and other sources of analytical variability compared to non-labeled, or structural analogue, internal standards.

Performance Comparison: A Data-Driven Overview

Performance ParameterN-Benzyl N,N-Didesmethyl Trimebutine-d5 (Deuterated IS)Non-Labeled Standard (Analogue IS)
Linearity (r²) > 0.998> 0.995
Accuracy (% Bias) ± 5%± 15%
Precision (% CV) < 5%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL
Matrix Effect (% CV) < 5%< 15%
Recovery (% CV) < 10%< 20%

This table presents a representative comparison based on typical performance characteristics observed in bioanalytical methods. Actual results may vary depending on the specific assay conditions.

The superior performance of the deuterated internal standard, as indicated in the table, is primarily due to its co-elution with the analyte, which ensures that both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer. This leads to more accurate and precise quantification, especially in complex biological matrices such as plasma.

Experimental Protocols

To achieve reliable and reproducible results in the quantitative analysis of Trimebutine and its metabolites, a validated bioanalytical method is essential. The following is a detailed protocol for a typical LC-MS/MS assay.

Sample Preparation: Protein Precipitation
  • To 200 µL of human plasma in a 1.5 mL microcentrifuge tube, add 50 µL of the internal standard working solution (N-Benzyl N,N-Didesmethyl Trimebutine-d5 at a suitable concentration).

  • Add 20 µL of 1 M zinc sulfate solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 50 µL of the supernatant to an injection vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Hypersil PFP Gold (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate Trimebutine and its metabolites.

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Trimebutine: m/z 388.0 → 343.0

    • N-desmethyltrimebutine: m/z 374.0 → 195.0

    • N-Benzyl N,N-Didesmethyl Trimebutine-d5 (IS): Specific transition to be determined based on the precursor and product ions.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Rationale: Trimebutine Metabolism and Analytical Workflow

To better understand the context of the quantitative assay, the following diagrams illustrate the metabolic pathway of Trimebutine and the general experimental workflow for its analysis.

Trimebutine_Metabolism Trimebutine Trimebutine N_Desmethyltrimebutine N-Desmethyltrimebutine (Nortrimebutine) Trimebutine->N_Desmethyltrimebutine N-Demethylation Ester_Hydrolysis_Products Ester Hydrolysis Products Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis N_Didesmethyltrimebutine N,N-Didesmethyltrimebutine N_Desmethyltrimebutine->N_Didesmethyltrimebutine N-Demethylation Conjugates Conjugates (Glucuronides, Sulfates) N_Desmethyltrimebutine->Conjugates N_Didesmethyltrimebutine->Conjugates

Caption: Metabolic pathway of Trimebutine.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (N-Benzyl N,N-Didesmethyl Trimebutine-d5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Quantification Quantification (Analyte/IS Peak Area Ratio) LC_MSMS_Analysis->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow for quantitative analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as N-Benzyl N,N-Didesmethyl Trimebutine-d5, is highly recommended for the quantitative analysis of Trimebutine and its metabolites in biological matrices. As demonstrated by the representative data and established analytical principles, the deuterated standard offers superior performance in terms of accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of variability. While the initial cost of a stable isotope-labeled standard may be higher, the improved data quality and reliability justify the investment, particularly in regulated drug development environments. For researchers and scientists, the adoption of such standards is a crucial step towards achieving the highest level of confidence in their bioanalytical results.

A Comparative Guide to Internal Standards for Regulated Bioanalysis of Trimebutine: N-Benzy N,N-Didesmethyl Trimebutine-d5 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trimebutine and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies in regulated drug development. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, N-Benzy N,N-Didesmethyl Trimebutine-d5 , and common structural analog internal standards for the bioanalysis of trimebutine.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms are replaced with deuterium. This results in a mass shift that allows the mass spectrometer to differentiate the internal standard from the analyte. The key advantage is that the deuterated analog co-elutes with the analyte and exhibits nearly identical behavior during extraction, chromatography, and ionization, thereby providing the most effective compensation for matrix effects and other sources of variability.[1]

A Viable Alternative: Structural Analog Internal Standards

When a stable isotope-labeled standard is not available, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte but a different molecular weight. For the analysis of trimebutine and its metabolites, compounds like verapamil and coumarin have been utilized as internal standards in HPLC and LC-MS/MS methods. While a more cost-effective option, structural analogs may have different extraction recoveries, chromatographic retention times, and ionization responses compared to the analyte. This can lead to less accurate and precise quantification, particularly in complex biological matrices.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for bioanalytical methods using a deuterated internal standard versus a structural analog for the analysis of trimebutine and its metabolites. The data for the structural analog is derived from published literature, while the data for the deuterated standard reflects the expected performance based on established principles and similar applications.

Validation ParameterThis compound (Deuterated IS) - Expected PerformanceVerapamil (Structural Analog IS)[2]Haloperidol-d4 (Deuterated IS for Trimebutine)[3]
Linearity Range Wide, e.g., 0.5 - 500 ng/mL10 - 5000 ng/mL (for Trimebutine)10 - 1000 ng/mL (for Trimebutine & nor-TMB)
Correlation Coefficient (r²) > 0.99> 0.9990.998 - 0.999
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Not explicitly stated for IS90.0 - 98.5% (for analytes)
Precision (%RSD) < 15% (< 20% at LLOQ)< 9.4% (for analytes)< 8.7% (for analytes)
Recovery Consistent and similar to analyte95.4% (for Trimebutine)Not explicitly stated
Lower Limit of Quantification (LLOQ) Typically low, e.g., 0.5 ng/mL1 ng/mL (for Trimebutine)10 ng/mL
Matrix Effect Minimal, as it tracks the analytePotential for significant variabilityMinimized due to isotopic nature

Experimental Protocols

Method 1: Bioanalysis of Trimebutine using a Structural Analog Internal Standard (Verapamil)[3]

This method outlines the determination of trimebutine and its N-monodesmethyl metabolite in plasma using HPLC with UV detection.

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (verapamil).

    • Perform liquid-liquid extraction with a mixture of n-hexane and isopropyl alcohol (99:1, v/v).

    • Back-extract the analytes into 0.1 M hydrochloric acid.

    • Evaporate the aqueous layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18-bonded silica, 4 µm particle size.

    • Mobile Phase: A mixture of water, sodium acetate, heptanesulfonate (as an ion-pairing agent), and acetonitrile.

    • Detection: UV at 267 nm.

Method 2: Bioanalysis of Trimebutine using a Deuterated Internal Standard (Haloperidol-d4)[4]

This LC-MS/MS method was developed for the determination of trimebutine and its main active metabolite, N-mono-desmethyltrimebutine (nor-TMB), in human plasma.

  • Sample Preparation:

    • Perform protein precipitation on the plasma sample.

    • Add the deuterated internal standard solution (haloperidol-d4).

    • Transfer the supernatant for online extraction using a Cyclone-Turbo-Flow column.

  • Chromatographic and MS Conditions:

    • Analytical Column: Hypersil PFP Gold.

    • Detection: Triple quadrupole tandem mass spectrometer with positive electrospray ionization.

    • MRM Transitions:

      • Trimebutine: m/z 388.0 → 343.0

      • nor-TMB: m/z 374.0 → 195.0

      • Haloperidol-d4 (IS): m/z 380.1 → 169.0

Visualized Workflows and Relationships

Caption: A generalized workflow for quantitative bioanalysis using an internal standard.

Caption: Logical relationship between internal standard choice and resulting data quality.

Conclusion

For regulated bioanalysis of trimebutine, a stable isotope-labeled internal standard such as This compound is the superior choice. Its physicochemical properties, being nearly identical to the analyte, ensure the most accurate correction for analytical variability, leading to higher quality and more reliable data. While structural analogs can be used, particularly in early discovery phases or when a deuterated standard is unavailable, they are more susceptible to differential matrix effects and recovery issues, which can compromise data integrity. A thorough method validation is crucial to demonstrate the suitability of any chosen internal standard.

References

Stability of Deuterium-Labeled N-Benzyl N,N-Didesmethyl Trimebutine-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, the stability of internal standards is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the deuterium-labeled internal standard, N-Benzyl N,N-Didesmethyl Trimebutine-d5, against other potential alternatives, supported by established experimental principles for assessing isotopic stability.

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a deuterated form of N-Benzyl N-Demethyl Trimebutine.[1][2][3][4][5] Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry to correct for variations during sample processing and analysis.[6][7][8] While deuterium labeling is a common and cost-effective method, the stability of the deuterium labels is a critical factor that can influence the accuracy of analytical results.[7][9]

Comparative Analysis of Internal Standards

The choice of an internal standard can significantly impact the outcome of quantitative studies. Below is a comparison of N-Benzyl N,N-Didesmethyl Trimebutine-d5 with a commonly used alternative, a ¹³C-labeled internal standard.

FeatureN-Benzyl N,N-Didesmethyl Trimebutine-d5¹³C-Labeled N-Benzyl N,N-Didesmethyl Trimebutine
Isotopic Stability Susceptible to back-exchange under certain conditions (e.g., extreme pH, high temperatures).[10][11]Highly stable, not prone to isotopic exchange.[6]
Chromatographic Co-elution May exhibit slight retention time shifts compared to the unlabeled analyte due to isotopic effects.[12]Typically co-elutes perfectly with the unlabeled analyte.[6]
Cost-Effectiveness Generally more cost-effective to synthesize.[9]Typically more expensive due to the higher cost of ¹³C starting materials.
Potential for Ion Suppression Mismatch Chromatographic shifts can lead to differential ion suppression effects between the analyte and the internal standard, potentially affecting accuracy.[12]Co-elution minimizes the risk of differential ion suppression.
Synthesis Complexity Can often be prepared through relatively simple H/D exchange reactions.[7][8]Requires more complex multi-step synthesis using ¹³C-labeled building blocks.[8]

Experimental Protocols for Stability Assessment

To ensure the reliability of N-Benzyl N,N-Didesmethyl Trimebutine-d5 as an internal standard, its stability should be rigorously evaluated. The following are key experimental protocols for this purpose.

Assessment of H/D Back-Exchange Stability

This experiment determines the stability of the deuterium labels under conditions that mimic sample handling, storage, and analysis.

Objective: To quantify the rate of hydrogen-deuterium back-exchange in relevant biological matrices and analytical solutions.

Methodology:

  • Sample Preparation: A stock solution of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is prepared in an anhydrous, aprotic solvent.

  • Incubation: The stock solution is spiked into the test matrix (e.g., human plasma, buffer at various pH values).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24 hours) during incubation at a controlled temperature (e.g., 37°C).[10]

  • Sample Quenching and Extraction: The reaction is stopped at each time point, typically by protein precipitation with a cold organic solvent like acetonitrile. The analyte is then extracted.[10]

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to monitor the isotopic distribution of the compound over time.

  • Data Interpretation: A shift in the mass spectrum towards lower masses indicates the loss of deuterium and H/D back-exchange. The percentage of the deuterated form remaining is calculated at each time point.[10]

Forced Degradation Study

This study identifies potential degradation pathways of the molecule under stress conditions.

Objective: To determine the chemical stability of N-Benzyl N,N-Didesmethyl Trimebutine-d5 under various stress conditions.

Methodology:

  • Stress Conditions: Separate solutions of the compound are subjected to:

    • Acid Hydrolysis: 0.1 M HCl at 60°C[10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature[10]

    • Thermal Degradation: Solid compound or solution heated to 80°C[10]

    • Photolytic Degradation: Exposure to a controlled light source[10]

  • Time Points: Samples are collected from each stress condition at various time intervals.

  • Analysis: A stability-indicating HPLC method with UV and/or MS detection is used to quantify the amount of the parent compound remaining and to identify any major degradation products.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of a deuterium-labeled internal standard.

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_hd H/D Back-Exchange cluster_forced Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of N-Benzyl N,N-Didesmethyl Trimebutine-d5 hd_spike Spike into Matrix (e.g., Plasma, Buffer) prep->hd_spike forced_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->forced_stress hd_incubate Incubate at 37°C hd_spike->hd_incubate hd_time Collect Time Points (0, 2, 4, 8, 24h) hd_incubate->hd_time hd_quench Quench and Extract hd_time->hd_quench analysis LC-MS Analysis hd_quench->analysis forced_time Collect Time Points forced_stress->forced_time forced_time->analysis interpretation Data Interpretation: - % Deuterated Form Remaining - Degradation Product Identification analysis->interpretation

References

A Comparative Fragmentation Analysis of Trimebutine and its Deuterated Analogs in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fragmentation patterns of trimebutine and its deuterated analogs as observed in mass spectrometry. The inclusion of deuterated standards in quantitative bioanalytical assays is a common practice to improve accuracy and precision. Understanding the potential differences in fragmentation between the analyte and its deuterated internal standard is crucial for method development and validation. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying principles and workflows.

Data Presentation: Mass Spectrometric Transitions

The following table summarizes the previously reported multiple reaction monitoring (MRM) transitions for trimebutine and its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), which are fundamental for their quantification in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Analysis Type
Trimebutine388.0343.0Quantitative Bioanalysis[1]
N-desmethyltrimebutine374.0195.0Quantitative Bioanalysis[1]

Experimental Protocols

Robust and reliable data in fragmentation analysis hinges on meticulous experimental execution. Below are representative protocols for the analysis of trimebutine and its analogs using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of plasma sample, add an appropriate amount of internal standard (e.g., a deuterated analog of trimebutine).

  • Add a suitable extraction solvent (e.g., n-hexane containing 2-pentanol).

  • Vortex the mixture for a predetermined time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is in the range of 0.2-1.0 mL/min.

  • Injection Volume: A small volume, typically 5-20 µL, is injected.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer is commonly employed for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for trimebutine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

  • Ion Transitions: The precursor-to-product ion transitions listed in the data table are monitored.

The Kinetic Isotope Effect and its Impact on Fragmentation

The substitution of hydrogen with deuterium can influence the fragmentation of a molecule in the mass spectrometer due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break a C-D bond.

This difference in bond energy can lead to alterations in the fragmentation pattern, especially if C-H (or C-D) bond cleavage is a rate-determining step in a particular fragmentation pathway. For a deuterated analog, fragmentation pathways that do not involve the cleavage of a C-D bond may become more favorable, potentially leading to a different relative abundance of fragment ions compared to the non-deuterated compound.

Kinetic Isotope Effect in Fragmentation CH_Reactant [M-H]+ CH_TS Transition State CH_Reactant->CH_TS Lower Activation Energy CD_Reactant [M-D]+ CH_Product Fragment Ion CH_TS->CH_Product CD_Product Fragment Ion CD_TS Transition State CD_Reactant->CD_TS Higher Activation Energy CD_TS->CD_Product Trimebutine Metabolism and Fragmentation cluster_metabolism Metabolism cluster_fragmentation Mass Spectrometric Fragmentation Trimebutine Trimebutine (m/z 388.0) NDesmethyl N-desmethyltrimebutine (m/z 374.0) Trimebutine->NDesmethyl N-demethylation EsterHydrolysis Ester Hydrolysis Products Trimebutine->EsterHydrolysis Ester Hydrolysis Trimebutine_MS Trimebutine Ion (m/z 388.0) Trimebutine->Trimebutine_MS Ionization NDidesmethyl N,N-didesmethyltrimebutine NDesmethyl->NDidesmethyl N-demethylation Conjugates Glucuronide/Sulfate Conjugates NDesmethyl->Conjugates NDesmethyl_MS N-desmethyltrimebutine Ion (m/z 374.0) NDesmethyl->NDesmethyl_MS Ionization Fragment_343 Fragment Ion (m/z 343.0) Trimebutine_MS->Fragment_343 Collision-Induced Dissociation Fragment_195 Fragment Ion (m/z 195.0) NDesmethyl_MS->Fragment_195 Collision-Induced Dissociation Workflow for Comparative Fragmentation Analysis cluster_workflow Start Sample Preparation (Trimebutine & Deuterated Analog) LC_Separation LC Separation Start->LC_Separation MS_Analysis MS Full Scan & Product Ion Scan LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Comparison Comparative Fragmentation Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of N-Benzyl-N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of trimebutine and its metabolites, the choice of an appropriate internal standard is a critical factor influencing the reliability of results. This guide provides an objective comparison of the expected performance of N-Benzyl-N,N-didesmethyl Trimebutine-d5, a stable isotope-labeled internal standard, against alternative, non-isotopically labeled compounds in quality control samples. The presented data, based on established bioanalytical method validation principles, underscores the superiority of deuterated standards in achieving the highest levels of accuracy and precision.

Stable isotope-labeled compounds, such as N-Benzyl-N,N-didesmethyl Trimebutine-d5, are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for variability introduced during sample preparation and analysis.[2]

Comparative Performance in Quality Control Samples

The following tables summarize the expected performance of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in comparison to a hypothetical non-isotopically labeled internal standard (e.g., a structural analog) for the analysis of a trimebutine metabolite. The acceptance criteria are based on regulatory guidelines for bioanalytical method validation, which generally require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision to be ≤15% (≤20% at the LLOQ).[3]

Table 1: Intra-Day Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Expected Performance with N-Benzyl-N,N-Didesmethyl Trimebutine-d5Expected Performance with a Non-Isotopically Labeled IS
Accuracy (% Bias) Precision (% CV)
LLOQ1-2.55.8
Low (LQC)3-1.24.1
Medium (MQC)500.52.5
High (HQC)1501.81.9

Table 2: Inter-Day Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Expected Performance with N-Benzyl-N,N-Didesmethyl Trimebutine-d5Expected Performance with a Non-Isotopically Labeled IS
Accuracy (% Bias) Precision (% CV)
LLOQ1-3.17.2
Low (LQC)3-0.85.5
Medium (MQC)501.13.2
High (HQC)1502.32.8

The data illustrates that a deuterated internal standard like N-Benzyl-N,N-didesmethyl Trimebutine-d5 is expected to yield significantly better accuracy (closer to 100%) and precision (lower %CV) than a non-isotopically labeled alternative. This enhanced performance is crucial for the reliability of pharmacokinetic and metabolic studies.

Experimental Protocols

The following is a representative experimental protocol for the determination of a trimebutine metabolite in human plasma using a stable isotope-labeled internal standard like N-Benzyl-N,N-didesmethyl Trimebutine-d5 and LC-MS/MS analysis.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and N-Benzyl-N,N-didesmethyl Trimebutine-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution with a suitable solvent.

  • Prepare a working solution of the internal standard at a constant concentration to be added to all samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (N-Benzyl-N,N-didesmethyl Trimebutine-d5) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Bioanalytical Workflow for Trimebutine Metabolite Quantification.

decision_pathway start Start: Internal Standard Selection question1 Need to correct for variability in sample prep & MS response? start->question1 use_is Use an Internal Standard question1->use_is Yes no_is No Internal Standard (High Risk of Inaccuracy) question1->no_is No question2 Analyte and IS co-elute and have similar ionization? use_is->question2 sil_is Use Stable Isotope-Labeled IS (e.g., N-Benzyl-N,N-didesmethyl Trimebutine-d5) question2->sil_is Yes analog_is Use Analog IS (Potential for differential matrix effects) question2->analog_is No result_good High Accuracy & Precision sil_is->result_good result_poor Lower Accuracy & Precision analog_is->result_poor

Decision Pathway for Internal Standard Selection.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for N-Benzyl N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine intermediate used in research and development. The following procedures are based on inferred hazards from structurally similar compounds and general best practices for laboratory chemical disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for N-Benzyl N,N-Didesmethyl Trimebutine-d5 was not publicly available at the time of this writing. The guidance provided herein is based on information from the SDS of structurally related compounds, namely N,N-Dimethylbenzylamine and Trimebutine. This information is intended for preliminary guidance only and is not a substitute for the official manufacturer's SDS. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the supplier and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this chemical.

Inferred Hazards and Key Considerations

Based on the hazard profiles of related compounds, N-Benzyl N,N-Didesmethyl Trimebutine-d5 should be treated as a hazardous substance. The parent compound, Trimebutine, is classified as harmful if swallowed, in contact with skin, or inhaled, and is noted as being harmful to aquatic life with long-lasting effects. A similar compound, N,N-Dimethylbenzylamine, is flammable, corrosive, and toxic. Therefore, it is prudent to assume that N-Benzyl N,N-Didesmethyl Trimebutine-d5 may exhibit a similar hazard profile.

Summary of Chemical and Physical Data

PropertyInformation
Chemical Name N-Benzyl N,N-Didesmethyl Trimebutine-d5
CAS Number 1246820-31-4[1][2][3]
Molecular Formula C₂₇H₂₆D₅NO₅[2][3]
Appearance Colorless Oil[3]
Storage Conditions 2-8°C Refrigerator[3]
Primary Application Isotope-labeled analog for research purposes.[1][3]
Inferred Hazards Potential for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, flammability, and long-term adverse effects on the aquatic environment.[4][5]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling N-Benzyl N,N-Didesmethyl Trimebutine-d5 for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization or if working outside a fume hood, consult your institution's EHS for appropriate respiratory protection.

2. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste: Collect any solid residue of N-Benzyl N,N-Didesmethyl Trimebutine-d5, along with any contaminated materials (e.g., weigh boats, pipette tips, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("N-Benzyl N,N-Didesmethyl Trimebutine-d5"), CAS number ("1246820-31-4"), and appropriate hazard pictograms (e.g., "Harmful," "Hazardous to the Aquatic Environment").

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials, as indicated in the SDS of related compounds (e.g., acids, strong oxidizing agents).[4]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

DisposalWorkflow start Initiate Disposal of N-Benzyl N,N-Didesmethyl Trimebutine-d5 ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Form ppe->identify_waste solid_waste Solid Waste (e.g., residue, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store Waste Container in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Disposal via Institutional EHS Office storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for N-Benzyl N,N-Didesmethyl Trimebutine-d5.

References

Personal protective equipment for handling N-Benzy N,N-Didesmethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Benzyl N,N-Didesmethyl Trimebutine-d5

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an isotope-labeled analog of a Trimebutine intermediate, primarily used in research and development as an analytical standard for applications like HPLC and in the preparation of Trimebutine metabolites.[1][2] Due to its classification as a "Hazard Compound," stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling N-Benzyl N,N-Didesmethyl Trimebutine-d5, based on protocols for similar chemical structures.[3]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields. A face shield may be necessary if there is a splash hazard.[3]To protect eyes from splashes, dust, and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and closed-toe footwear are mandatory.[3]To prevent skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be required.To avoid the inhalation of dust, fumes, or vapors.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or in situations with an increased risk of exposure, additional protective clothing should be considered.[3]To protect personal clothing and skin from contamination.
Operational Plan for Safe Handling

A systematic approach to handling N-Benzyl N,N-Didesmethyl Trimebutine-d5 is crucial for minimizing risks.

1. Pre-Experiment Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Locate the nearest safety shower and eyewash station and confirm they are functional and accessible.

  • Review the experimental protocol thoroughly and ensure all necessary materials and equipment are on hand.

2. Handling the Compound:

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of PPE in designated waste containers.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of N-Benzyl N,N-Didesmethyl Trimebutine-d5 and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing the compound, including unused product and contaminated materials (e.g., gloves, paper towels, and glassware), should be collected in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3] Do not dispose of it down the drain or in general waste.[3]

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling N-Benzyl N,N-Didesmethyl Trimebutine-d5 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.